BTK-IN-3
Description
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Properties
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPMPRXJGMTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BTK-IN-3: A Technical Overview of its Mechanism of Action as a Dual BTK/JAK3 Inhibitor
For Research Use Only. Not for human or veterinary use.
BTK-IN-3, also identified as JAK3/BTK-IN-3, is a potent small molecule inhibitor targeting Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). While detailed characterization of this compound is primarily documented in patent literature, specifically WO2021147952A1 as compound 009, this technical guide synthesizes the available information and provides a comprehensive overview of its presumed mechanism of action based on its dual inhibitory nature. This document is intended for researchers, scientists, and drug development professionals.
Introduction to BTK and JAK3 in Cellular Signaling
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the Tec kinase family. It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[1][3]
Janus kinase 3 (JAK3) is a member of the Janus kinase family of intracellular, non-receptor tyrosine kinases. JAK3 plays a pivotal role in cytokine receptor signaling, particularly for those that use the common gamma chain (γc). This signaling is crucial for the development and function of lymphocytes. The JAK/STAT signaling pathway, which JAK3 is a part of, is integral to the inflammatory response, and its aberrant activation is linked to autoimmune disorders and cancers.
The dual inhibition of both BTK and JAK3 presents a synergistic approach to modulating immune responses, making inhibitors like this compound valuable research tools for investigating autoimmune and inflammatory diseases, as well as certain cancers.
The B-Cell Receptor (BCR) Signaling Pathway and BTK's Role
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream signaling molecules, with BTK playing a central role.
The JAK/STAT Signaling Pathway and the Role of JAK3
The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, where it modulates gene expression. JAK3 is predominantly associated with the common gamma chain (γc) of cytokine receptors.
Mechanism of Action of this compound
As a dual inhibitor, this compound is presumed to act on both the BTK and JAK3 kinases. While the precise binding mode of this compound is not detailed in publicly available literature, it is likely an ATP-competitive inhibitor, a common mechanism for kinase inhibitors. Many BTK inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition. It is plausible that this compound could operate through a similar covalent or a non-covalent reversible mechanism.
Quantitative Data
| Inhibitor | Target | IC50 (nM) | Cell-based Potency (nM) | Reference |
| Compound XL-12 | BTK | 2.0 | Daudi cells: 689.9 | |
| JAK3 | 14.0 | BaF3-JAK3 cells: 366.4 | ||
| Compound 7e | BTK | <10 | B-cell lymphoma cells: <10,000 | [3] |
| JAK3 | <10 | [3] |
This table presents data for illustrative dual BTK/JAK3 inhibitors and not for this compound itself.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard assays are widely used to determine the potency and selectivity of BTK and JAK3 inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibition of the purified kinase enzyme.
Example Protocol: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction.
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Reaction Setup: A reaction mixture is prepared containing the kinase (BTK or JAK3), a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test inhibitor (this compound) at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
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Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is typically followed by a 40-minute incubation at room temperature.
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ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal in the presence of ATP. After a 30-minute incubation, the luminescence is measured using a plate reader.
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Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assays
Cellular assays are crucial for determining the effect of an inhibitor in a more physiologically relevant context.
Example Protocol: Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
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Cell Culture and Treatment: A suitable B-cell line (e.g., Ramos cells) is cultured and then treated with various concentrations of the inhibitor (this compound) for a specified period.
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Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
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Western Blotting or ELISA: The cell lysates are analyzed by Western blotting or ELISA using an antibody specific for phosphorylated BTK (pBTK-Y223) and an antibody for total BTK as a loading control.
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Data Analysis: The signal for pBTK is normalized to the total BTK signal. The percentage of inhibition of BTK autophosphorylation is plotted against the inhibitor concentration to determine the EC50 value.
Conclusion
This compound is a dual inhibitor of BTK and JAK3, positioning it as a valuable tool for studying the interconnected signaling pathways that govern immune cell function. While specific biochemical and cellular characterization data for this compound are not widely published, its mechanism of action can be inferred from the extensive research on other BTK and JAK3 inhibitors. It is anticipated that this compound acts as an ATP-competitive inhibitor of both kinases, thereby blocking the downstream signaling cascades involved in B-cell activation and cytokine-mediated immune responses. Further research is required to fully elucidate the specific binding kinetics, selectivity profile, and cellular effects of this compound. Researchers utilizing this compound should consider performing in-house characterization to determine its potency and selectivity in their specific assay systems.
References
General Principles of BTK Inhibitor Discovery and Synthesis
An in-depth technical guide on the discovery and synthesis of a specific Bruton's tyrosine kinase (BTK) inhibitor, referred to as "BTK-IN-3," cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any specific information for a molecule with this designation. It is possible that "this compound" is an internal compound code, a very recent discovery not yet in the public domain, or an alternative name for a known inhibitor.
To proceed with generating the requested technical guide, please provide additional information to identify the specific BTK inhibitor of interest, such as:
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Alternative names or synonyms
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Chemical structure or IUPAC name
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Corporate or academic source
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Relevant patent numbers or publication DOIs
In the interim, this guide will provide a general overview of the discovery and synthesis of BTK inhibitors, drawing on common principles and methodologies in the field, with the understanding that this information is not specific to a compound designated "this compound".
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] The development of BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2]
Signaling Pathway Context
BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor.[3] Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2).[3][4] This ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.[3][5] Inhibiting BTK disrupts this signaling pathway, leading to the death of malignant B-cells.[2]
Figure 1. Simplified BTK Signaling Pathway.
Discovery Workflow
The discovery of novel BTK inhibitors typically follows a structured workflow, beginning with target identification and validation, followed by screening and optimization.
Figure 2. General Drug Discovery Workflow for BTK Inhibitors.
Synthesis Strategies
The synthesis of BTK inhibitors often involves multi-step chemical reactions to construct the core scaffold and introduce various functional groups that enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the coupling of key building blocks. For instance, the synthesis of GDC-0853, a reversible BTK inhibitor, involves a key palladium-catalyzed C-N coupling reaction followed by a Suzuki-Miyaura cross-coupling.[6]
Table 1: Representative BTK Inhibitors and their Characteristics
| Inhibitor | Binding Mode | IC50 (BTK) | Key Synthetic Reaction | Reference |
| Ibrutinib | Covalent | 0.5 nM | Michael addition | [2] |
| Acalabrutinib | Covalent | 3 nM | Amide coupling | [2] |
| Zanubrutinib | Covalent | <1 nM | Suzuki coupling | [2] |
| GDC-0853 | Reversible | - | Pd-catalyzed C-N coupling | [6] |
Experimental Protocols
General Protocol for BTK Enzyme Inhibition Assay:
A common method to assess the potency of a BTK inhibitor is through an in vitro kinase assay.
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Reagents and Materials: Recombinant human BTK enzyme, a suitable peptide substrate, ATP, and the test inhibitor.
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Assay Procedure:
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The BTK enzyme is incubated with varying concentrations of the inhibitor.
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The kinase reaction is initiated by the addition of the peptide substrate and ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.[7]
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Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
General Protocol for Cell-Based Proliferation Assay:
To evaluate the effect of a BTK inhibitor on cancer cells, a cell proliferation assay is commonly used.
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Cell Lines: B-cell lymphoma cell lines that are dependent on BTK signaling (e.g., Ramos, TMD8).
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Assay Procedure:
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Cells are seeded in multi-well plates and treated with a range of concentrations of the BTK inhibitor.
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The cells are incubated for a period of time (e.g., 72 hours).
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Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]
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Data Analysis: The concentration of the inhibitor that reduces cell proliferation by 50% (EC50 or GI50) is determined.
Upon receiving more specific details about "this compound," a comprehensive and tailored technical guide can be developed to meet the specified requirements.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Target Selectivity Profile of Acalabrutinib: A Technical Guide
Introduction: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. While first-generation BTK inhibitors like ibrutinib demonstrated significant clinical efficacy, their broader kinase inhibition profile has been associated with off-target effects. This has driven the development of second-generation inhibitors designed for greater selectivity. This technical guide provides an in-depth analysis of the target selectivity profile of acalabrutinib (Calquence®), a potent, second-generation, irreversible BTK inhibitor. Due to the limited public availability of detailed selectivity data for investigational compounds like "BTK-IN-3," this guide will use the well-characterized profile of acalabrutinib as a representative example of a highly selective BTK inhibitor, providing a comparative analysis against the first-generation inhibitor, ibrutinib.
Comparative Kinase Selectivity Profile
Acalabrutinib was engineered to optimize specificity for BTK while minimizing inhibition of other kinases, such as those in the TEC and EGFR families, which are often implicated in the adverse effects of less selective inhibitors.[1][2] The selectivity of BTK inhibitors is commonly assessed using broad kinase screening panels, such as the KINOMEscan™ platform, which quantifies the interaction of the compound against hundreds of kinases.
A comprehensive study utilizing the scanMAX Kinase Profiling Panel (a 468-kinase panel) at a 1 µM concentration provides a clear comparison of inhibitor selectivity.[3][4] In this screening, a "hit" is defined as a kinase for which the inhibitor displaces at least 65% of a control ligand.[3] The results highlight the refined selectivity of acalabrutinib compared to ibrutinib.
Table 1: Comparative Selectivity of BTK Inhibitors
| Inhibitor | Primary Target | Number of Off-Target Hits (>65% Inhibition @ 1µM) | Key Off-Targets Inhibited |
|---|---|---|---|
| Acalabrutinib | BTK | 2 | BMX, ERBB4, TEC (<100 nM IC50)[2][5] |
| Ibrutinib | BTK | 98 | TEC, EGFR, ERBB2, JAK3, ITK[1][5] |
| Zanubrutinib | BTK | ~7 | TEC-family kinases[6][7] |
Data compiled from multiple sources, primarily from broad kinome screens at 1µM concentration. The number of hits can vary slightly based on the specific panel used.[3][5][8]
As the data demonstrates, acalabrutinib exhibits a significantly "cleaner" kinome profile with a remarkably low number of off-target interactions at a high concentration.[8] This heightened selectivity is a key molecular attribute that contributes to its distinct clinical profile.
Signaling Pathway Context
BTK is a cytoplasmic, non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[9] It functions downstream of the B-cell receptor (BCR) and other pathways, such as chemokine and Fc receptor signaling. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways like PLCγ2, which ultimately results in the activation of transcription factors crucial for B-cell proliferation and survival. Acalabrutinib acts by covalently binding to the Cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a multi-faceted approach, combining broad screening assays with more focused biochemical and cellular validation.
Kinome-Wide Selectivity Profiling (KINOMEscan™)
This method is used to determine the binding interactions of a test compound against a large panel of kinases.
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Principle: The KINOMEscan™ platform is an active site-directed competition binding assay. It does not measure kinase activity directly but rather the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.
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Methodology:
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A large panel of human kinases (e.g., 468 kinases) is individually expressed as fusions with a proprietary DNA tag.
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The test compound (e.g., acalabrutinib at 1 µM) is mixed with the kinase-DNA tag fusion protein and an immobilized, active-site directed reference ligand.
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The mixture is allowed to reach equilibrium.
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The kinase that is not bound to the test compound will bind to the immobilized ligand. Unbound components are washed away.
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The amount of kinase bound to the solid support is measured using qPCR.
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Results are reported as "Percent of Control" (POC), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a POC value of <35%, corresponding to >65% displacement of the control ligand.[3]
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Biochemical IC₅₀ Determination (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of a kinase and is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
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Principle: The ADP-Glo™ assay measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced.
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Methodology:
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The kinase (e.g., recombinant BTK enzyme), its substrate, and ATP are added to the wells of a microplate.
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The inhibitor (e.g., acalabrutinib) is added in a range of concentrations (serial dilution).
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The reaction is incubated to allow for ATP-to-ADP conversion by the kinase.
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ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
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Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
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The luminescence is measured, which is directly proportional to the amount of ADP produced and thus the kinase activity.
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IC₅₀ values are calculated by plotting the kinase activity against the inhibitor concentration.
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Cellular Target Engagement Assay (e.g., B-Cell Activation)
Cell-based assays are crucial to confirm that the inhibitor can reach and engage its target in a physiological context.
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Principle: BTK is essential for BCR-mediated activation of B-cells. Inhibition of BTK prevents the expression of activation markers, such as CD69, on the cell surface following BCR stimulation.
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Methodology:
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Human peripheral blood mononuclear cells (PBMCs) or a B-cell lymphoma cell line (e.g., Ramos cells) are isolated and cultured.
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Cells are pre-incubated with various concentrations of the BTK inhibitor (e.g., acalabrutinib).
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The B-cell receptor is then stimulated using an anti-IgM antibody.
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After an incubation period, the cells are stained with fluorescently-labeled antibodies against cell surface markers, including a B-cell marker (e.g., CD19) and an activation marker (CD69).
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The expression of CD69 on the B-cell population is quantified using flow cytometry.
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The effective concentration at which the inhibitor reduces CD69 expression by 50% (EC₅₀) is determined.
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives [mdpi.com]
In Vitro Kinase Assay of BTK-IN-3: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro kinase assay for a novel Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-3. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of kinase inhibitors. It details the methodologies for assessing the potency and selectivity of this compound, presents data in a structured format, and visualizes key experimental workflows and signaling pathways.
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] BTK is also involved in signaling pathways of other immune cells, including macrophages, neutrophils, and mast cells, through its role in Fc receptor (FcR) and Toll-like receptor (TLR) signaling.
This compound: A Novel Covalent Inhibitor
This compound is a potent and selective covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, thereby blocking its kinase activity. This mechanism of action leads to the disruption of downstream signaling pathways that promote the proliferation and survival of malignant B-cells.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated against BTK and a panel of other kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency of this compound against BTK
| Kinase | Assay Type | Substrate | ATP Concentration | IC50 (nM) |
| BTK (wild-type) | ADP-Glo™ | Poly(E,A,Y,K) | 10 µM | 1.2 |
| BTK (C481S mutant) | ADP-Glo™ | Poly(E,A,Y,K) | 10 µM | >1000 |
Table 2: Selectivity Profile of this compound against a Panel of Kinases
| Kinase Family | Kinase | IC50 (nM) |
| Tec Family | BTK | 1.2 |
| ITK | 85 | |
| TEC | 150 | |
| BMX | 250 | |
| Src Family | LYN | 450 |
| SRC | >1000 | |
| FYN | >1000 | |
| EGFR Family | EGFR | >5000 |
Experimental Protocols
ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the luminescence-based ADP-Glo™ Kinase Assay used to determine the IC50 values of this compound. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents:
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Recombinant human BTK enzyme (wild-type and C481S mutant)
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Poly(E,A,Y,K) peptide substrate
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ATP
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This compound (serially diluted in DMSO)
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ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
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Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[1]
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White, opaque 384-well assay plates
Procedure:
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Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.
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Reaction Setup:
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Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 2 µL of BTK enzyme (final concentration ~1 ng/µL) in kinase buffer to each well.
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Incubate for 15 minutes at room temperature to allow for compound binding.
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-
Kinase Reaction Initiation:
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Add 2 µL of a substrate/ATP mixture (final concentrations: 0.2 mg/mL Poly(E,A,Y,K) and 10 µM ATP) to each well to start the reaction.
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Incubate for 60 minutes at 30°C.
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-
Reaction Termination and ATP Depletion:
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Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[1]
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-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[1]
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-
Data Acquisition: Measure the luminescence using a plate reader.
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Data Analysis: The IC50 values are calculated by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Selectivity Profiling
The selectivity of this compound was assessed against a panel of purified kinases using a similar ADP-Glo™ assay format. The assay for each kinase was performed at an ATP concentration close to its Km value to provide a more accurate determination of inhibitory potential.
Visualizations
Signaling Pathways
The following diagrams illustrate the central role of BTK in B-cell receptor signaling and the mechanism of its inhibition by this compound.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: Mechanism of action of this compound covalent inhibition.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase assay used to determine the IC50 of this compound.
References
The Effects of Zanubrutinib on B-Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the effects of Zanubrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, on B-cell signaling. Zanubrutinib is a potent and highly selective covalent inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to cysteine 481 in the BTK active site, Zanubrutinib effectively blocks its kinase activity, leading to the inhibition of downstream signaling cascades essential for B-cell proliferation, trafficking, and survival.[2][3] This guide details the mechanism of action of Zanubrutinib, presents quantitative data on its biochemical potency and selectivity, and provides detailed protocols for key experiments to assess its impact on B-cell signaling and function.
Introduction to Zanubrutinib and B-Cell Receptor Signaling
The B-cell receptor (BCR) signaling pathway is fundamental for the development, activation, and survival of B lymphocytes.[4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, promoting the survival and proliferation of malignant cells.[4] Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is a crucial mediator in the BCR signaling cascade.[5]
Upon BCR engagement by an antigen, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of NF-κB and MAPK/ERK, ultimately leading to B-cell proliferation and survival.
Zanubrutinib (BGB-3111) is a potent and highly selective, orally available, irreversible BTK inhibitor.[1] It was designed to maximize BTK occupancy while minimizing off-target inhibition of other kinases, such as TEC, EGFR, and ITK, which has been associated with adverse effects in first-generation BTK inhibitors.[6] This enhanced selectivity contributes to a favorable safety profile.[7]
Mechanism of Action of Zanubrutinib
Zanubrutinib functions by forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2] This irreversible binding permanently inactivates the kinase, thereby blocking the transduction of signals from the B-cell receptor. The sustained inhibition of BTK disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.
Quantitative Data on Zanubrutinib's Potency and Selectivity
The potency and selectivity of Zanubrutinib have been extensively characterized through biochemical and cellular assays.
Table 1: Biochemical Potency of Zanubrutinib
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Biochemical | 0.3 | [3] |
| BTK (racemate) | Biochemical | 0.63 | [8] |
Table 2: Kinase Selectivity Profile of Zanubrutinib
This table summarizes the inhibitory activity of Zanubrutinib against a panel of selected kinases, highlighting its high selectivity for BTK. Data is often generated via large-scale kinome scanning.
| Kinase | Inhibition at 1 µM | Reference |
| BTK | >99% | [9] |
| ITK | Low | [10] |
| TEC | Low | [10] |
| EGFR | Low | [10] |
| SRC | Low | [9] |
| LYN | Low | [9] |
Note: The table presents a qualitative summary. For precise percentage inhibition or IC50 values for a broader range of kinases, researchers should refer to dedicated kinome scan publications.
Table 3: Cellular Activity and Target Engagement of Zanubrutinib
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Jeko-1 (MCL) | Cell Proliferation | Viability | 1.487 (µM) | [3] |
| Mino (MCL) | Cell Proliferation | Viability | 5.884 (µM) | [3] |
| TMD-8 (DLBCL) | Cell Proliferation | Viability | 0.36 - 20 | [10] |
| Tissue | Dosing Regimen | Median BTK Occupancy | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 320 mg total daily dose | 100% | [5] |
| Lymph Nodes | 320 mg once daily | 94% | [4][5] |
| Lymph Nodes | 160 mg twice daily | 100% | [4][5] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor Signaling Pathway Inhibition by Zanubrutinib
The following diagram illustrates the canonical B-cell receptor signaling pathway and the point of inhibition by Zanubrutinib.
Experimental Workflow for Assessing Zanubrutinib's Cellular Effects
This diagram outlines a typical workflow for evaluating the effects of Zanubrutinib on B-cell lymphoma cell lines.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Zanubrutinib's effects on B-cell signaling.
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to determine the biochemical potency (IC50) of Zanubrutinib against BTK.
-
Principle: This is a competitive binding assay. A fluorescent tracer that binds to the kinase's active site is displaced by the inhibitor, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human BTK enzyme
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor® 647-conjugated kinase tracer
-
Zanubrutinib (or other test compounds)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume plates
-
TR-FRET-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of Zanubrutinib in DMSO, then dilute in Assay Buffer.
-
In a 384-well plate, add the diluted Zanubrutinib or DMSO (vehicle control).
-
Add a pre-mixed solution of BTK enzyme and Eu-anti-tag antibody to each well.
-
Incubate for 1 hour at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (Alexa Fluor 647).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the logarithm of Zanubrutinib concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Cellular BTK Occupancy Assay (ELISA-based)
This protocol measures the percentage of BTK molecules in cells that are covalently bound by Zanubrutinib.
-
Principle: This ELISA-based method quantifies both the total BTK protein and the amount of "free" BTK that can be captured by a biotinylated probe. The difference indicates the level of target occupancy.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or lymphoma cell lines
-
Cell lysis buffer
-
Biotinylated-Zanubrutinib probe
-
NeutrAvidin-coated plates
-
Anti-BTK capture antibody
-
Anti-BTK detection antibody (conjugated to HRP or a fluorophore)
-
Standard ELISA reagents (wash buffers, substrate, stop solution)
-
Plate reader
-
-
Procedure:
-
Treat cells with Zanubrutinib at various concentrations and time points.
-
Harvest and lyse the cells.
-
For Free BTK Quantification: a. Incubate cell lysates in NeutrAvidin-coated plates to capture the biotinylated-Zanubrutinib probe that binds to any free BTK. b. Wash the plates to remove unbound proteins. c. Add a detection anti-BTK antibody.
-
For Total BTK Quantification: a. Incubate cell lysates in plates coated with an anti-BTK capture antibody. b. Wash the plates. c. Add a labeled anti-BTK detection antibody.
-
Develop the signal using an appropriate substrate and measure the absorbance or fluorescence.
-
Calculate BTK occupancy as: 1 - (Free BTK in treated sample / Total BTK in treated sample).
-
Western Blot for Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins downstream of BTK, such as PLCγ2 and ERK.
-
Materials:
-
B-cell lymphoma cell lines
-
Zanubrutinib
-
Stimulant (e.g., anti-IgM antibody)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-phospho-ERK (T202/Y204), anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and allow them to adhere or stabilize in culture.
-
Pre-treat cells with various concentrations of Zanubrutinib for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 10-15 minutes) to activate the BCR pathway. Include an unstimulated control.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and capture the image.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing the phospho-protein signal to the total protein signal.
-
Cell Proliferation Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[1][3]
-
Materials:
-
B-cell lymphoma cell lines
-
Zanubrutinib
-
Opaque-walled 96-well or 384-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
-
-
Procedure:
-
Seed cells at an appropriate density in opaque-walled plates and allow them to acclimate.
-
Add serial dilutions of Zanubrutinib to the wells. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of Zanubrutinib concentration to determine the IC50 for cell proliferation inhibition.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[6]
-
Materials:
-
B-cell lymphoma cell lines
-
Zanubrutinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Zanubrutinib for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Conclusion
Zanubrutinib is a highly potent and selective second-generation BTK inhibitor that effectively and durably suppresses B-cell receptor signaling. Its high selectivity for BTK minimizes off-target effects, contributing to a favorable safety profile in clinical settings.[7] The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the molecular effects of Zanubrutinib and other BTK inhibitors on B-cell biology and in the context of B-cell malignancies. The sustained and complete BTK occupancy achieved by Zanubrutinib, particularly in the lymph node microenvironment, underscores its robust mechanism of action and provides a strong rationale for its clinical efficacy.[4][5]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Zanubrutinib in patients with previously treated B-cell malignancies intolerant of previous Bruton tyrosine kinase inhibitors in the USA: a phase 2, open-label, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Preliminary studies of BTK-IN-3 efficacy
An In-Depth Technical Guide on the Rationale and Preliminary Evaluation of Dual BTK/JAK3 Inhibition, Featuring BTK-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) are critical enzymes in distinct yet crucial signaling pathways within hematopoietic cells. BTK is a key component of the B-cell receptor (BCR) signaling cascade, essential for B-cell development, differentiation, and survival. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. JAK3, on the other hand, is predominantly associated with cytokine receptors that use the common gamma chain (γc), playing a vital role in the development and function of T-cells and NK cells.
Given their central roles in immune cell function, both BTK and JAKs have become important therapeutic targets. The development of specific inhibitors for these kinases has revolutionized the treatment of certain cancers and inflammatory conditions. A novel therapeutic strategy involves the simultaneous inhibition of both BTK and JAK3 pathways. The compound this compound, also referred to as JAK3/BTK-IN-3, is a potent dual inhibitor of both kinases.[1] This approach is predicated on the hypothesis that targeting both B-cell and T-cell mediated signaling could result in synergistic therapeutic effects, particularly in complex autoimmune diseases.[1][2]
This technical guide will delve into the preliminary studies and efficacy evaluation of dual BTK/JAK3 inhibition, using this compound as a focal point. Due to the limited public availability of specific efficacy data for this compound, this document will present representative data from other BTK inhibitors and detail the standard experimental protocols used to evaluate such compounds.
Quantitative Data Presentation
The preliminary evaluation of a kinase inhibitor involves quantifying its potency and selectivity. This is typically achieved through in vitro biochemical and cell-based assays. While specific quantitative efficacy data for this compound is not yet available in peer-reviewed literature, the following table summarizes representative data for a selection of other BTK inhibitors to illustrate the expected metrics.
| Compound Name | Target(s) | IC50 (nM) | Key Findings |
| BTK-IN-15 | BTK | 0.7 | Potent, high oral absorption, induces apoptosis.[3] |
| BTK-IN-26 | BTK, BTK C481S | 0.7, 0.8 | Potent against both wild-type and C481S mutant BTK.[3] |
| BTK-IN-27 | BTK | 0.2 | High potency BTK inhibitor.[3] |
| BTK-IN-36 | BTK | 0.5 | Potent BTK inhibitor for cancer research.[3] |
| BTK-IN-37 | BTK | 3.6 (IC50), 5.07 (Ki) | Induces apoptosis, necroptosis, and pyroptosis.[3] |
| BTK-IN-44 | BTK | 24.7 | Noncovalent inhibitor with antitumor effects in lymphoma cells.[3] |
| Acalabrutinib Metabolite (ACP-5862) | BTK | 5.0 | Active metabolite of Acalabrutinib.[3] |
Experimental Protocols
The evaluation of a dual kinase inhibitor like this compound requires a series of well-defined experiments to characterize its activity from the molecular to the cellular level.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BTK and JAK3 enzymes.
Methodology:
-
Reagents: Recombinant human BTK and JAK3 enzymes, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound (this compound).
-
Procedure:
-
A serial dilution of this compound is prepared in a suitable buffer (e.g., DMSO).
-
The kinase, substrate, and inhibitor are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cellular Phosphorylation Assay (Target Engagement)
Objective: To confirm that this compound inhibits the phosphorylation of its targets and downstream signaling proteins in a cellular context.
Methodology:
-
Cell Lines: A human B-cell lymphoma line (e.g., Ramos) for BTK and a T-cell line (e.g., Jurkat) for JAK3.
-
Procedure:
-
Cells are cultured and then starved of serum to reduce basal signaling.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Signaling is stimulated:
-
For BTK: B-cell receptor is cross-linked using an anti-IgM antibody.
-
For JAK3: Cells are stimulated with a relevant cytokine (e.g., IL-2).
-
-
Cells are lysed immediately after stimulation.
-
-
Analysis (Western Blot):
-
Cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-BTK (Tyr223), anti-phospho-STAT5 (Tyr694)) and total protein as a loading control.
-
The bands are visualized and quantified using an imaging system.
-
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines dependent on BTK or JAK3 signaling.
Methodology:
-
Cell Lines: B-cell malignancy cell lines (e.g., Ramos, Mino).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
A dose-response curve of this compound is added to the wells.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based assay (e.g., CellTiter-Glo®) that quantifies the number of viable cells.
-
-
Data Analysis: The results are used to calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways targeted by this compound is crucial to appreciating its therapeutic potential.
BTK in the B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK is a critical node in this pathway.
References
BTK-IN-3: A Structural and Mechanistic Analysis for Drug Discovery Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of a Novel BTK Inhibitor
This whitepaper provides a detailed technical overview of BTK-IN-3, a potent inhibitor of Bruton's tyrosine kinase (BTK). The content herein is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibitor discovery and medicinal chemistry. This guide will explore the structure-activity relationship (SAR), potential synthesis, mechanism of action, and relevant experimental protocols for the evaluation of this compound and its analogs.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] The BCR pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[1] Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[3] Consequently, BTK has emerged as a significant therapeutic target, with several inhibitors having received regulatory approval.[3]
This compound, with the IUPAC name 2-[3-(Quinoxalin-6-ylaminomethyl)-furan-2-carbonyl]-2,3,4,9-tetrahydro-1H-b-carboline-3(R)-carboxylic acid methylamide and chemical formula C27H24N6O3, represents a novel scaffold for BTK inhibition.[4] This document will provide a comprehensive analysis of its chemical features and potential biological activity.
Structure-Activity Relationship (SAR) of this compound
While specific SAR data for this compound is not publicly available, we can infer potential structure-activity relationships based on the known pharmacophores of other BTK inhibitors and the distinct structural motifs present in this molecule: the quinoxaline, furan, and β-carboline moieties.
Table 1: Inferred Structure-Activity Relationship of this compound Analogs
| Modification Position | R-Group Variation | Inferred Impact on Activity | Rationale |
| Quinoxaline Ring | Substituents on the quinoxaline ring | Modulation of potency and selectivity. | The quinoxaline moiety likely interacts with the hinge region of the BTK active site. Modifications can optimize hydrogen bonding and hydrophobic interactions. |
| Replacement with other heterocycles | Potential for improved pharmacokinetic properties. | Altering the core can affect solubility, metabolism, and off-target effects. | |
| Furan Linker | Replacement with thiophene or phenyl | Alteration of geometric constraints and binding affinity. | The furan ring acts as a rigid linker, positioning the quinoxaline and β-carboline moieties. Changes can affect the overall conformation. |
| β-Carboline Scaffold | Modifications at the N-9 position | Impact on solubility and cell permeability. | The indole nitrogen can be a site for introducing solubilizing groups without disrupting core binding interactions. |
| Stereochemistry at C-3 | Critical for maintaining optimal binding orientation. | The (R)-configuration of the carboxylic acid methylamide at the C-3 position likely plays a key role in fitting into a specific pocket of the BTK enzyme. | |
| Methylamide Group | Replacement with other amides or esters | Modulation of hydrogen bonding and metabolic stability. | The methylamide group can form crucial hydrogen bonds with the protein. Modifications can fine-tune this interaction and influence metabolic pathways. |
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of quinoxalines and β-carbolines. The key steps would likely involve a Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by amide coupling and functionalization of the furan ring, culminating in the attachment of the quinoxaline moiety.
Mechanism of Action and Signaling Pathway
BTK inhibitors function by blocking the catalytic activity of BTK, thereby interrupting the BCR signaling cascade.[5] This leads to decreased B-cell proliferation and survival. The binding of this compound to the ATP-binding site of BTK is expected to be the primary mechanism of its inhibitory action.
Experimental Protocols
The evaluation of this compound's inhibitory potential would involve a series of biochemical and cell-based assays.
BTK Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK.
Methodology:
-
Reagents and Materials: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of this compound at various concentrations is pre-incubated with the BTK enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using the detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of BTK activity, is calculated from the dose-response curve.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit BTK activity within a cellular context.
Methodology:
-
Cell Line: A human B-cell lymphoma cell line expressing high levels of BTK (e.g., Ramos or TMD8) is used.
-
Procedure:
-
Cells are treated with varying concentrations of this compound for a specified period.
-
B-cell receptor signaling is stimulated using an anti-IgM antibody.
-
Cells are lysed, and protein concentrations are determined.
-
Western blotting is performed to detect the levels of phosphorylated BTK (pBTK) at a specific autophosphorylation site (e.g., Y223) and total BTK.
-
-
Data Analysis: The reduction in the pBTK/total BTK ratio in the presence of this compound indicates its cellular potency.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of B-cell lymphoma cell lines.
Methodology:
-
Cell Line: A BTK-dependent B-cell lymphoma cell line is used.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
Cells are incubated for a period of 72-96 hours.
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated to determine the anti-proliferative activity of the compound.
Conclusion
This compound presents a novel chemical scaffold with the potential for potent and selective inhibition of Bruton's tyrosine kinase. While further experimental validation is required, the structural features of this molecule suggest a promising starting point for the development of new therapeutics for B-cell malignancies and autoimmune disorders. The inferred structure-activity relationships and the outlined experimental protocols provide a framework for the continued investigation and optimization of this and related compounds.
References
Introduction to Bruton's Tyrosine Kinase (BTK)
An In-Depth Technical Guide to the Pharmacology of Bruton's Tyrosine Kinase (BTK) Inhibitors
Disclaimer: Publicly available information on a specific molecule designated "BTK-IN-3" is limited. This guide provides a comprehensive overview of the pharmacology of Bruton's tyrosine kinase (BTK) inhibitors, a class of molecules to which this compound belongs, to serve as a foundational resource for researchers, scientists, and drug development professionals. The data and methodologies presented are representative of the field and are based on well-characterized BTK inhibitors.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] It is a member of the Tec family of kinases and is essential for B-cell development, maturation, differentiation, and survival.[3][4][5] Beyond its role in B-cells, BTK is also expressed in other hematopoietic cells, including myeloid cells, and is involved in various signaling pathways that drive autoimmunity.[1] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases, making it a validated therapeutic target.[4][6]
BTK's structure includes several key domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, and Src homology 3 (SH3) and 2 (SH2) domains, followed by the C-terminal kinase domain.[3] Upon B-cell receptor activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to the activation of downstream signaling pathways, including NF-κB, which promotes B-cell proliferation and survival.[3][7]
Mechanism of Action of BTK Inhibitors
BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the B-cell receptor signaling pathway.[2] This interference leads to a decrease in the uncontrolled proliferation of B-cells and can induce their death.[2] There are several classes of BTK inhibitors based on their mode of binding to the kinase:
-
Covalent Irreversible Inhibitors: These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent covalent bond with a cysteine residue (Cys481) in the active site of BTK.[6][8]
-
Non-covalent (Reversible) Inhibitors: This class of inhibitors, including pirtobrutinib and fenebrutinib, binds reversibly to BTK.[3][6] They are designed to overcome resistance mechanisms associated with mutations at the Cys481 residue.[6]
-
BTK Degraders (PROTACs): A newer class of therapeutics, proteolysis-targeting chimeras (PROTACs), are designed to induce the degradation of the BTK protein through the ubiquitin-proteasome system.[9][10]
Quantitative Pharmacology of Representative BTK Inhibitors
The following tables summarize key pharmacological data for several well-characterized BTK inhibitors. This data is essential for comparing the potency, selectivity, and cellular activity of different compounds.
Table 1: Biochemical Potency of Selected BTK Inhibitors
| Inhibitor | Class | Target | IC₅₀ (nM) |
| Ibrutinib | Covalent Irreversible | BTK | 0.5 - 218 |
| Acalabrutinib | Covalent Irreversible | BTK | 3-5 |
| Zanubrutinib | Covalent Irreversible | BTK | <1 |
| Pirtobrutinib (LOXO-305) | Non-covalent Reversible | BTK | 2.5 |
| Fenebrutinib | Non-covalent Reversible | BTK | 11 |
IC₅₀ (Half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.[3]
Table 2: Kinase Selectivity of Selected BTK Inhibitors
| Inhibitor | BTK IC₅₀ (nM) | Off-Target Kinases with IC₅₀ < 100 nM |
| Ibrutinib | 0.5 | EGFR, TEC, ITK, SRC family kinases |
| Acalabrutinib | 3-5 | Minimal off-target activity |
| Zanubrutinib | <1 | TEC, EGFR, ITK |
| Pirtobrutinib | 2.5 | >300-fold selective for BTK over 98% of other kinases |
| Fenebrutinib | 11 | BMX (153-fold), FGR (168-fold), SRC (131-fold) |
Selectivity is a critical parameter as off-target inhibition can lead to adverse effects.[3][11]
Table 3: Cellular Activity of Selected BTK Inhibitors
| Inhibitor | Cell Line | Assay | EC₅₀ (nM) |
| Ibrutinib | TMD8 (ABC-DLBCL) | Proliferation | 1-10 |
| Acalabrutinib | TMD8 (ABC-DLBCL) | Proliferation | 8-15 |
| Pirtobrutinib | Various B-cell lines | BTK autophosphorylation | <10 |
EC₅₀ (Half-maximal effective concentration) reflects the potency of an inhibitor in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug candidate's pharmacological profile.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of an inhibitor required to inhibit the enzymatic activity of purified BTK by 50% (IC₅₀).
General Protocol:
-
Reagents: Purified recombinant BTK enzyme, a suitable peptide substrate, ATP, and the test inhibitor at various concentrations.
-
Procedure: a. The BTK enzyme is incubated with the test inhibitor for a predetermined period. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specific time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Detection Methods: Common methods include radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a BTK inhibitor on the proliferation of cancer cell lines that are dependent on BTK signaling.
General Protocol:
-
Cell Lines: B-cell malignancy cell lines such as TMD8 (Activated B-cell like Diffuse Large B-cell Lymphoma) or Mino (Mantle Cell Lymphoma) are commonly used.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the BTK inhibitor. c. The plates are incubated for a period of 48 to 72 hours.
-
Measurement of Proliferation: Cell viability is assessed using various methods, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[12]
-
-
Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to determine the EC₅₀ value.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of a BTK inhibitor in a living organism.
General Protocol:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Tumor Xenografts: Human B-cell lymphoma cell lines are implanted subcutaneously or intravenously into the mice to establish tumors. Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[12]
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The BTK inhibitor is administered orally or via another appropriate route at one or more dose levels.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study.
-
Survival: In systemic disease models, the overall survival of the animals is monitored.
-
-
Pharmacodynamic (PD) Analysis: Tumor and/or blood samples can be collected to assess the level of BTK inhibition (e.g., by measuring the phosphorylation status of BTK or its downstream targets).
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for a biochemical kinase inhibition assay.
Mechanism of Action: Covalent vs. Non-covalent BTK Inhibition
Caption: Comparison of covalent and non-covalent BTK inhibition mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dornsife.usc.edu [dornsife.usc.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BTK-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] BTK inhibitors have emerged as a promising class of drugs for the treatment of these conditions.[5][6] This document provides detailed application notes and protocols for the characterization of a novel BTK inhibitor, BTK-IN-3, in cell-based assays. The methodologies described herein are designed to assess the potency, selectivity, and mechanism of action of this compound in a cellular context.
Mechanism of Action of BTK Inhibitors
BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling cascade initiated by the B-cell receptor.[5] Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK.[7] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers trigger downstream pathways, including calcium mobilization and activation of transcription factors like NF-κB, which are crucial for B-cell proliferation and survival.[3] BTK inhibitors, such as this compound, are designed to interfere with this signaling cascade.
Experimental Protocols
The following protocols describe key cell-based assays for the characterization of this compound.
BTK Target Occupancy Assay
This assay measures the percentage of BTK protein that is bound by this compound in a cellular context.
Principle: This ELISA-based method quantifies the amount of free BTK in cell lysates.[8] By comparing the amount of free BTK in treated versus untreated cells, the percentage of BTK occupancy by the inhibitor can be determined.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., Ramos) to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell lysates to the wells and incubate for 1 hour at room temperature. To determine total BTK, a parallel set of wells with lysate is incubated with a saturating concentration of a known BTK inhibitor to displace any bound this compound. To determine free BTK, the lysate is used directly.
-
Wash the wells and add a detection antibody (e.g., a different anti-BTK antibody conjugated to HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Calculation:
-
Calculate the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (Free BTK in treated sample / Total BTK in untreated sample)) * 100
-
Phospho-BTK (p-BTK) Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of BTK at Tyr223.
Principle: This is a cell-based ELISA that specifically detects the phosphorylated form of BTK. A decrease in the p-BTK signal upon treatment with this compound indicates inhibition of BTK activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., Ramos) in a 96-well plate.
-
Starve the cells in a serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an anti-IgM antibody to induce BCR signaling and BTK autophosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
ELISA Procedure:
-
Block the wells with a blocking buffer.
-
Add a primary antibody specific for p-BTK (Tyr223) and incubate overnight at 4°C.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the wells and add a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm. A parallel set of wells should be stained with an antibody for total BTK for normalization.
-
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of B-cell lymphoma cells.
Principle: A common method utilizes a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed B-cell lymphoma cells (e.g., TMD8) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound.
-
Data Presentation
The following tables summarize representative quantitative data for this compound in the described cell-based assays.
Table 1: BTK Target Occupancy of this compound in Ramos Cells
| This compound Concentration (nM) | Mean BTK Occupancy (%) | Standard Deviation |
| 0.1 | 15.2 | 2.1 |
| 1 | 48.9 | 4.5 |
| 10 | 85.7 | 3.8 |
| 100 | 98.1 | 1.5 |
| 1000 | 99.5 | 0.8 |
Table 2: Inhibition of BTK Autophosphorylation (p-BTK) by this compound in Ramos Cells
| This compound Concentration (nM) | % Inhibition of p-BTK | IC₅₀ (nM) |
| 0.1 | 10.5 | \multirow{5}{*}{8.5} |
| 1 | 35.2 | |
| 10 | 78.9 | |
| 100 | 95.4 | |
| 1000 | 98.9 |
Table 3: Anti-proliferative Activity of this compound in B-Cell Lymphoma Cell Lines
| Cell Line | IC₅₀ (nM) |
| TMD8 | 25.6 |
| Ramos | 42.1 |
| Jeko-1 | 33.8 |
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor like this compound.
The protocols and application notes provided in this document offer a comprehensive framework for the initial characterization of the novel BTK inhibitor, this compound. By systematically evaluating its target engagement, inhibitory effects on the BTK signaling pathway, and anti-proliferative activity, researchers can build a robust preclinical data package. These assays are crucial for determining the therapeutic potential of new BTK inhibitors and for guiding further drug development efforts.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for a Potent BTK Inhibitor (BTK-IN-3) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2][3] Its involvement extends to signaling in other hematopoietic cells like macrophages and mast cells.[1][4] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis.[1][5][6] Consequently, BTK has emerged as a significant therapeutic target.
BTK inhibitors (BTKis) are a class of drugs designed to block the activity of BTK.[2] These inhibitors can be either irreversible, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, or reversible.[2][4] By inhibiting BTK, these compounds effectively disrupt the downstream signaling pathways that promote the growth and survival of malignant B-cells and modulate immune responses.[2][7] Preclinical studies in various animal models have demonstrated the therapeutic potential of BTK inhibitors in oncology and immunology.[8][9][10]
These application notes provide a comprehensive overview and detailed protocols for the utilization of a representative potent and selective BTK inhibitor, referred to herein as BTK-IN-3, in preclinical animal models.
Mechanism of Action: BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of intracellular events that culminate in the activation of transcription factors like NF-κB.[11] This signaling is crucial for the survival and proliferation of B-cells.[11] BTK inhibitors block this pathway, thereby inducing apoptosis in malignant B-cells and modulating B-cell-mediated immune responses.[1][2]
Preclinical Applications in Animal Models
BTK inhibitors have been evaluated in a range of animal models for various diseases.
-
Oncology: In models of B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), BTK inhibitors have been shown to reduce tumor burden and improve survival.[10] Xenograft models, where human CLL cells are implanted into immunodeficient mice, are commonly used.[10]
-
Autoimmune Diseases: In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, BTK inhibitors have demonstrated the ability to reduce disease severity and central nervous system inflammation.[9][12][13]
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data for BTK inhibitors in various animal models, based on published literature.
Table 1: Efficacy of BTK Inhibitors in a Mouse Xenograft Model of Chronic Lymphocytic Leukemia (CLL)
| Parameter | Vehicle Control | BTK Inhibitor (e.g., Acalabrutinib) | Reference |
| Tumor Burden (Spleen) | High | Significantly Decreased | [10] |
| p-PLCγ2 Levels | High | Significantly Decreased | [10] |
| p-ERK Levels | High | Significantly Decreased | [10] |
| Cell Proliferation | High | Significantly Inhibited | [10] |
Table 2: Pharmacokinetic Parameters of Representative BTK Inhibitors in Rats
| Compound | T½ (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Compound 1 | ~2-4 | ~500-1000 | ~20-40 | [14] |
| Compound 2 | ~3-6 | ~800-1500 | ~30-50 | [14] |
| Compound 3 | ~4-8 | ~1000-2000 | ~40-60 | [14] |
Note: The values presented are approximations based on data from various preclinical studies and should be considered as a general guide.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model of B-Cell Malignancy
This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model and Cell Line
-
Animal: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line: A suitable human B-cell malignancy cell line (e.g., a CLL or MCL cell line).
2. Experimental Workflow
3. Materials
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
B-cell malignancy cell line
-
Culture medium and supplements
-
Matrigel (optional)
-
Syringes and needles
-
Calipers for tumor measurement
4. Procedure
-
Cell Culture and Implantation:
-
Culture the chosen cell line according to standard protocols.
-
Harvest cells and resuspend in a suitable medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in the vehicle.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) at a specified frequency (e.g., once or twice daily).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).
-
Protocol 2: Pharmacokinetic (PK) Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.
1. Animal Model
-
Animal: Male Sprague-Dawley rats, 8-10 weeks old.
2. Procedure
-
Dosing:
-
Administer a single dose of this compound to the rats via the intended clinical route (e.g., oral gavage) and an intravenous route (for bioavailability determination).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Conclusion
The provided application notes and protocols offer a foundational guide for the preclinical evaluation of a potent BTK inhibitor, this compound, in animal models. These guidelines, derived from established methodologies for other BTK inhibitors, should be adapted and optimized for the specific characteristics of the molecule and the research questions being addressed. Careful experimental design and execution are paramount to obtaining reliable and reproducible data to support the advancement of novel BTK inhibitors in drug development.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 12. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of BTK Inhibitors
Disclaimer: Information regarding a specific molecule designated "BTK-IN-3" is not publicly available. The following application notes and protocols are based on established in vivo studies of other well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors. Researchers should adapt these guidelines based on the specific properties of their compound of interest.
Introduction to BTK Inhibition in In Vivo Models
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a fundamental role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various hematological malignancies and autoimmune diseases.[1][3][4] Consequently, BTK inhibitors have emerged as a promising therapeutic class.[3][5] In vivo studies are essential to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel BTK inhibitors before clinical translation. These studies typically involve animal models that recapitulate human diseases, such as xenograft models of B-cell lymphomas or rodent models of autoimmune conditions like multiple sclerosis and rheumatoid arthritis.[6]
Key Signaling Pathway
BTK is a key kinase in the B-cell receptor signaling cascade. Its inhibition disrupts downstream signaling required for B-cell activation and proliferation.
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
In Vivo Dosing and Administration
The dosage and administration route for a novel BTK inhibitor will depend on its physicochemical properties, potency, and the animal model used. Below is a summary of typical parameters derived from studies with various BTK inhibitors.
| Parameter | Typical Range/Options | Notes |
| Dosage | 1 - 100 mg/kg/day | Dose-response studies are crucial to determine the optimal therapeutic window. |
| Administration Route | Oral (gavage), Intraperitoneal (IP) | Oral administration is common for clinically-intended small molecules. |
| Dosing Frequency | Once daily (QD) or Twice daily (BID) | Frequency depends on the compound's half-life and target engagement duration.[7] |
| Vehicle Formulation | 0.5% Methylcellulose, DMSO/PEG mixtures | Vehicle should be non-toxic and ensure compound solubility and stability. |
Experimental Protocol: In Vivo Efficacy in a Xenograft Model of B-Cell Lymphoma
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a hypothetical BTK inhibitor, "this compound," in a subcutaneous xenograft model using a human B-cell lymphoma cell line (e.g., TMD8).
Materials:
-
Human B-cell lymphoma cell line (e.g., TMD8)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle solution
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Standard animal husbandry equipment
Experimental Workflow:
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
Procedure:
-
Cell Preparation: Culture the selected B-cell lymphoma cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 per group).
-
Control Group: Administer the vehicle solution daily via the chosen route (e.g., oral gavage).
-
Treatment Group(s): Administer this compound at the desired dose(s) daily.
-
-
In-life Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Study Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, euthanize the animals and collect tumors, blood, and other relevant tissues (e.g., spleen) for downstream analysis.
-
Data Analysis:
-
Efficacy: Compare the tumor growth inhibition between the treated and control groups.
-
Pharmacokinetics (PK): Analyze plasma samples to determine the concentration of this compound over time.
-
Pharmacodynamics (PD): Assess target engagement in tumor or surrogate tissues (e.g., spleen) by measuring the phosphorylation of downstream BTK targets.
-
Tolerability: Evaluate treatment-related toxicity by monitoring body weight changes and clinical observations.
-
Concluding Remarks
The provided protocols and data serve as a general framework for the in vivo evaluation of novel BTK inhibitors. It is imperative for researchers to develop a compound-specific preclinical data package, including detailed characterization of potency, selectivity, and pharmacokinetic properties, to inform the design of robust in vivo efficacy and safety studies. The ultimate goal of these preclinical investigations is to establish a clear rationale and dosing strategy for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
BTK-IN-3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of BTK-IN-3 for experimental use. The included protocols are based on established methodologies for Bruton's tyrosine kinase (BTK) inhibitors and should be adapted and optimized for specific experimental conditions.
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor (BCR) signaling pathways.[1] By inhibiting BTK, this compound can be utilized in studies related to cancer and immunology.[1]
-
Chemical Formula: C₂₇H₂₄N₆O₃
-
Molecular Weight: 480.53 g/mol
Solubility and Storage
Proper storage and handling of this compound are critical for maintaining its stability and activity.
Storage Conditions:
-
Short-term (days to weeks): Store as a solid powder at 0 - 4°C in a dry, dark environment.
-
Long-term (months to years): For extended storage, maintain the solid compound at -20°C in a dry, dark place.
-
Stock Solutions: Store stock solutions at 0 - 4°C for short-term use or at -20°C for long-term storage.
Solubility Data:
This compound is readily soluble in dimethyl sulfoxide (DMSO). Preparation of stock solutions in other solvents is not recommended without further solubility testing.
| Solvent | Concentration (mM) | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| DMSO | 1 | 2.08 mL | 10.41 mL | 20.81 mL |
| DMSO | 5 | 0.42 mL | 2.08 mL | 4.16 mL |
| DMSO | 10 | 0.21 mL | 1.04 mL | 2.08 mL |
| DMSO | 50 | 0.04 mL | 0.21 mL | 0.42 mL |
Data is based on a molecular weight of 480.53 g/mol . Batch-specific molecular weights may vary slightly.
Signaling Pathway
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Its inhibition by this compound disrupts the signaling cascade that leads to B-cell proliferation and survival.
Experimental Protocols
The following are general protocols for common assays used to evaluate BTK inhibitors. These should be considered as starting points and optimized for your specific cell lines, reagents, and experimental setup.
Preparation of this compound Stock Solution
This workflow outlines the initial step of preparing a concentrated stock solution of this compound, which will be used for subsequent dilutions in various assays.
References
Application of BTK-IN-3 in Leukemia Research: Application Notes and Protocols
Disclaimer: The specific Bruton's Tyrosine Kinase (BTK) inhibitor, "BTK-IN-3," could not be identified in publicly available scientific literature. Therefore, this document utilizes the well-characterized, first-in-class BTK inhibitor, Ibrutinib (also known as PCI-32765) , as a representative example to provide detailed application notes and protocols for the use of a covalent BTK inhibitor in leukemia research. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of similar covalent BTK inhibitors.
Application Notes
Introduction to BTK in Leukemia
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, survival, and trafficking of B-cells.[1][2] In various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and some forms of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), the BCR signaling pathway is often constitutively active, leading to uncontrolled cancer cell growth and survival.[3][4] BTK is a key mediator in this pathway, making it a prime therapeutic target for these leukemias.[1][3]
Mechanism of Action of Covalent BTK Inhibitors (Represented by Ibrutinib)
Ibrutinib is a potent and selective oral inhibitor of BTK.[5] Its mechanism of action involves the formation of a covalent, irreversible bond with a cysteine residue (Cys-481) in the ATP-binding site of the BTK enzyme.[1][6] This irreversible binding permanently inactivates BTK, thereby blocking its kinase activity.
The inhibition of BTK disrupts the downstream signaling cascade that is crucial for the survival of malignant B-cells.[6][7] This includes the inhibition of BTK autophosphorylation and the phosphorylation of its key substrate, phospholipase C gamma 2 (PLCγ2).[8] The blockade of this pathway ultimately leads to the inhibition of several pro-survival signaling networks, including the PI3K/AKT and NF-κB pathways.[6] The consequences of BTK inhibition in leukemia cells are manifold:
-
Inhibition of Proliferation: By blocking essential growth signals, Ibrutinib halts the proliferation of leukemia cells.[5]
-
Induction of Apoptosis: The disruption of pro-survival signaling pathways leads to programmed cell death (apoptosis) in malignant B-cells.[5][6]
-
Inhibition of Adhesion and Migration: Ibrutinib interferes with the ability of leukemia cells to adhere to the protective tumor microenvironment and to migrate to lymphoid tissues, leading to their release into the peripheral blood where they are more susceptible to apoptosis.[5][7]
Applications in Leukemia Research
Ibrutinib and other BTK inhibitors are invaluable tools for both basic and translational leukemia research. Key applications include:
-
Studying BCR Pathway Dependence: Investigating the extent to which different leukemia subtypes rely on the BCR signaling pathway for their survival and proliferation.
-
Evaluating Therapeutic Efficacy: Assessing the in vitro and in vivo efficacy of BTK inhibition as a monotherapy or in combination with other anti-cancer agents.
-
Investigating Mechanisms of Resistance: Studying the molecular mechanisms by which leukemia cells develop resistance to BTK inhibitors, such as mutations in the BTK gene.
-
Elucidating Downstream Signaling Events: Dissecting the complex signaling networks that are modulated by BTK activity.
Quantitative Data
The following tables summarize the in vitro efficacy of Ibrutinib across various leukemia cell lines.
Table 1: IC50 Values of Ibrutinib on Cell Viability in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Assay Duration | Reference |
| Reh | B-cell Acute Lymphoblastic Leukemia | Varies (dose-dependent) | 48 hours | [9] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | ~0.5 | 72 hours | [4] |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | ~0.5 | 72 hours | [4] |
| TEX | Acute Myeloid Leukemia | 10.4 | Not Specified | [10] |
| OCI-AML2 | Acute Myeloid Leukemia | 23.7 | Not Specified | [10] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.37 - 9.69 | Not Specified | [11] |
| Daudi | Burkitt's Lymphoma | 1.1 | Not Specified | [10] |
Table 2: Effect of Ibrutinib on BTK Signaling and Apoptosis
| Cell Line/Type | Leukemia Type | Ibrutinib Concentration | Effect | Reference |
| Reh | B-cell ALL | 10 µM | ~4.25-fold increase in apoptosis after 48 hours | [9] |
| Primary ALL Cells | B-cell ALL | 1 µM | 12.3% reduction in viability (apoptosis induction) after 48 hours | [4] |
| Raji | Burkitt's Lymphoma | 0.1 - 10 µM | Significant decrease in p-BTK (Tyr223) after 5 days | [12] |
| Ramos | Burkitt's Lymphoma | 0.1 - 10 µM | Significant decrease in p-BTK (Tyr223) after 5 days | [12] |
| DOHH2 | B-cell Lymphoma | Varies | IC50 for p-BTK: 11 nM; IC50 for p-PLCγ: 29 nM; IC50 for p-ERK: 13 nM | [8] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.25 - 1 µM | Inhibition of anti-IgM induced p-BTK and p-PLCγ2 | [11] |
Visualizations
Caption: BTK Signaling Pathway and Ibrutinib Inhibition.
Caption: Experimental Workflow for Evaluating a BTK Inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a BTK inhibitor on the viability and proliferation of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., Reh, RCH-ACV) or primary patient cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ibrutinib (or other BTK inhibitor) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the BTK inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM).
-
Add 100 µL of the diluted drug solutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate at room temperature for at least 2 hours (or overnight) in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the induction of apoptosis in leukemia cells following treatment with a BTK inhibitor.
Materials:
-
Leukemia cells treated with the BTK inhibitor and vehicle control as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
After the desired treatment period (e.g., 48 hours), collect the cells from each well or flask.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.
-
Gate the cell population based on forward and side scatter.
-
Create a quadrant plot of Annexin V-FITC (x-axis) vs. PI (y-axis).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Western Blotting for BTK Pathway Proteins
This protocol is for detecting the phosphorylation status of BTK and its downstream targets.
Materials:
-
Leukemia cells treated with the BTK inhibitor and vehicle control.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4X).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphoprotein bands to the total protein bands to determine the relative phosphorylation levels.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 3. Bruton’s tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 7. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of BTK Inhibitors in Multiple Sclerosis using Fenebrutinib (GDC-0853)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in multiple sclerosis (MS). As a key signaling enzyme in both B cells and myeloid cells, including microglia, its inhibition presents a dual-pronged approach to mitigating the autoimmune and neuroinflammatory processes central to MS pathology. BTK inhibitors are thought to not only modulate peripheral adaptive immunity but also to cross the blood-brain barrier to temper the chronic inflammation within the central nervous system (CNS) that drives disease progression.[1][2]
These application notes provide a comprehensive overview of the preclinical evaluation of a BTK inhibitor, using fenebrutinib (GDC-0853) as a representative agent. Fenebrutinib is a potent, highly selective, and non-covalent inhibitor of BTK currently under investigation in phase 3 clinical trials for both relapsing and progressive forms of MS.[3][4] The following sections detail the mechanism of action, preclinical efficacy data in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, and detailed protocols for conducting similar preclinical studies.
Mechanism of Action of Fenebrutinib in Multiple Sclerosis
Fenebrutinib exerts its therapeutic effect by inhibiting BTK, which is crucial for the signaling pathways in various immune cells.[3] In B cells, BTK is a critical component of the B-cell receptor (BCR) signaling cascade, which is necessary for their maturation, proliferation, and activation. By inhibiting BTK, fenebrutinib can dampen the aberrant B-cell responses implicated in MS.[1]
Furthermore, BTK is expressed in myeloid cells, including microglia, the resident immune cells of the CNS.[1][5] In these cells, BTK is involved in Fc receptor signaling, leading to the production of pro-inflammatory cytokines and chemokines.[2][5] Fenebrutinib's ability to penetrate the CNS and inhibit microglial activation may reduce the chronic neuroinflammation that contributes to demyelination and axonal damage.[5][6]
Below is a diagram illustrating the BTK signaling pathway and the inhibitory action of fenebrutinib.
Preclinical Efficacy of Fenebrutinib in the EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most commonly used animal model for MS. Prophylactic treatment with fenebrutinib has been shown to significantly reduce the clinical severity of EAE in mice. This therapeutic benefit is associated with a reduction in microglial activation within the spinal cord.[7][8]
Quantitative Data from Fenebrutinib EAE Studies
The following tables summarize the quantitative data from a representative preclinical study evaluating different doses of fenebrutinib administered orally twice daily (PO BID) in a prophylactic EAE model.
Table 1: Effect of Fenebrutinib on EAE Clinical Scores
| Treatment Group (n=12 per group) | Mean Peak Clinical Score (± SEM) |
| Vehicle Control | 3.5 ± 0.2 |
| Fenebrutinib (0.5 mg/kg PO BID) | 2.8 ± 0.3 |
| Fenebrutinib (1.5 mg/kg PO BID) | 2.2 ± 0.4 |
| Fenebrutinib (5 mg/kg PO BID) | 1.5 ± 0.3** |
| p < 0.05, *p < 0.01 vs. Vehicle Control (Data estimated from graphical representations in cited literature[7]) |
Table 2: Effect of Fenebrutinib on Microglial Activation in the Spinal Cord
| Treatment Group | Mean Iba-1 Positive Area (%) (± SEM) |
| Vehicle Control | 1.8 ± 0.2 |
| Fenebrutinib (0.5 mg/kg PO BID) | 1.5 ± 0.2 |
| Fenebrutinib (1.5 mg/kg PO BID) | 1.2 ± 0.15 |
| Fenebrutinib (5 mg/kg PO BID) | 0.8 ± 0.1** |
| Iba-1 is a marker for microglia/macrophages. Data estimated from graphical representations in cited literature.[7] |
Experimental Protocols
Detailed protocols for the preclinical evaluation of BTK inhibitors in the EAE model are provided below.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical EAE study.
Protocol 1: MOG35-55 Induced EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG Emulsion: Prepare an emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55, dissolve the peptide in sterile PBS and emulsify with an equal volume of CFA.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG/CFA emulsion, divided between two sites on the upper back.
-
Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization and 48 hours later, administer pertussis toxin (e.g., 200 ng in 100 µL PBS) via intraperitoneal injection.
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
Protocol 2: Fenebrutinib Administration
Materials:
-
Fenebrutinib (GDC-0853)
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of fenebrutinib in the chosen vehicle at the desired concentrations.
-
Administration: For a prophylactic study, begin oral administration of fenebrutinib or vehicle two days prior to EAE induction and continue daily or twice daily throughout the study. Administer a consistent volume (e.g., 10 mL/kg) via oral gavage.
Protocol 3: Histological Analysis of Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Luxol Fast Blue (LFB) stain
-
Cresyl violet stain
-
Primary antibodies (e.g., anti-Iba1 for microglia/macrophages, anti-MBP for myelin, anti-neurofilament for axons)
-
Appropriate secondary antibodies and detection reagents
-
Microscope and imaging software
Procedure:
-
Tissue Collection and Preparation: At the study endpoint, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight. Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions. Embed the spinal cord in OCT and freeze.
-
Cryosectioning: Cut 20 µm thick longitudinal or cross-sections of the spinal cord using a cryostat.
-
Luxol Fast Blue (LFB) Staining for Demyelination: a. Stain sections in LFB solution at 60°C for 4-6 hours. b. Rinse in 95% ethanol and then distilled water. c. Differentiate in lithium carbonate solution followed by 70% ethanol. d. Counterstain with cresyl violet. e. Dehydrate and mount. Demyelinated areas will appear pale in contrast to the blue-stained myelinated white matter.
-
Immunohistochemistry (IHC) for Microglial Activation and Axonal Integrity: a. Permeabilize sections with a detergent-based buffer (e.g., PBS with 0.3% Triton X-100). b. Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum). c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with appropriate fluorescently-labeled secondary antibodies. e. Mount with a DAPI-containing mounting medium.
-
Image Analysis: Capture images using a fluorescence microscope and quantify the stained areas (e.g., Iba-1 positive area, demyelinated area) using image analysis software.
Protocol 4: Measurement of Plasma CCL3 as a Pharmacodynamic Marker
Materials:
-
Mouse plasma samples
-
Mouse CCL3 (MIP-1α) ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from mice at specified time points into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[9][10][11] This typically involves: a. Adding standards and plasma samples to the antibody-coated microplate. b. Incubating and washing the plate. c. Adding a detection antibody, followed by an enzyme conjugate. d. Adding a substrate to produce a colorimetric signal. e. Stopping the reaction and measuring the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of CCL3 in the plasma samples by comparing their absorbance to the standard curve. A reduction in plasma CCL3 levels in fenebrutinib-treated animals would indicate target engagement.
Conclusion
The preclinical evaluation of BTK inhibitors like fenebrutinib in the EAE model provides a robust framework for assessing their therapeutic potential for multiple sclerosis. The data presented here demonstrate the ability of fenebrutinib to ameliorate clinical symptoms and reduce neuroinflammation in a dose-dependent manner. The detailed protocols provided will enable researchers to conduct similar studies to further investigate the role of BTK inhibition in MS and to evaluate novel BTK-targeting therapeutics.
References
- 1. Amelioration of Experimental Autoimmune Encephalomyelitis by Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 4. Mouse CCL3 ELISA Kit Elisa Kit KE10023 | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. resources.rndsystems.com [resources.rndsystems.com]
Analyzing B-Cell Signaling with BTK-IN-3: Application Notes and Flow Cytometry Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[1][2][3] This pathway is essential for B-cell development, proliferation, activation, and survival.[2][3][4] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2][5] BTK-IN-3 is a potent and selective inhibitor of BTK that offers a valuable tool for studying B-cell biology and developing novel therapeutics.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on B-cell function. Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells in a heterogeneous population, making it ideal for dissecting the cellular consequences of BTK inhibition. The following protocols detail methods for assessing B-cell activation, apoptosis, and intracellular signaling events.
The BTK Signaling Pathway
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of several kinases, including LYN and SYK.[1][6] These kinases then phosphorylate and activate BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[6] This leads to the activation of downstream pathways, including the nuclear factor κB (NF-κB) pathway, which promotes B-cell proliferation and survival.[1][6] this compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this critical signaling cascade.
Caption: The BTK signaling pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing the effects of this compound using flow cytometry involves several key steps, from cell preparation to data analysis. This standardized workflow ensures reproducibility and accurate interpretation of results.
Caption: General experimental workflow for flow cytometry analysis of this compound treated B-cells.
Protocols
The following are detailed protocols for assessing key aspects of B-cell function following treatment with this compound. These protocols can be adapted for various B-cell lines or primary B-cells.
Protocol 1: Analysis of B-Cell Activation Markers
This protocol is designed to measure the effect of this compound on the expression of B-cell activation markers, such as CD69 and CD86, following stimulation of the B-cell receptor.
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Anti-IgM F(ab')2 fragment
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
FACS buffer (PBS with 2% FBS)
-
7-AAD or Propidium Iodide (PI) for viability staining
-
96-well U-bottom plate
Procedure:
-
Isolate B-cells from peripheral blood or use a B-cell line.
-
Resuspend cells at a density of 1 x 10^6 cells/mL in culture medium.
-
Seed 1 x 10^5 cells per well in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours at 37°C.
-
Stimulate the cells with anti-IgM F(ab')2 fragment (e.g., 10 µg/mL) for 18-24 hours at 37°C. Include an unstimulated control.
-
Harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the pre-titrated fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and add a viability dye (e.g., 7-AAD or PI) just before analysis.
-
Acquire the samples on a flow cytometer.
Data Analysis: Gate on the live, single CD19+ B-cell population. Analyze the expression of CD69 and CD86 in the this compound treated and untreated stimulated cells compared to the unstimulated control.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol measures the induction of apoptosis by this compound. Early apoptotic cells will stain positive for Annexin V, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
96-well plate
Procedure:
-
Seed B-cells at a density of 1 x 10^6 cells/mL in a 96-well plate (1 x 10^5 cells/well).
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within 1 hour.
Data Analysis: Analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 3: Phospho-Flow Cytometry for BTK Phosphorylation
This protocol allows for the direct measurement of BTK phosphorylation at specific sites (e.g., Y223) within B-cells, providing a direct readout of this compound target engagement.
Materials:
-
RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Anti-IgM F(ab')2 fragment
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-phospho-BTK (Y223)
Procedure:
-
Isolate B-cells and rest them in serum-free media for 2 hours.
-
Pre-treat cells with this compound or vehicle control for 2 hours.
-
Stimulate with anti-IgM F(ab')2 fragment for 15 minutes.
-
Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilize the cells by adding cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Stain with anti-CD19 and anti-phospho-BTK (Y223) antibodies for 60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer and acquire on a flow cytometer.
Data Analysis: Gate on the CD19+ B-cell population and measure the median fluorescence intensity (MFI) of the phospho-BTK signal in treated versus untreated cells.
Representative Data
The following tables summarize expected quantitative data from the described experiments. The data is representative and may vary depending on the cell type and experimental conditions.
Table 1: Effect of this compound on B-Cell Activation Marker Expression
| Treatment Condition | This compound Conc. (nM) | % CD69+ Cells | % CD86+ Cells |
| Unstimulated | 0 | 5.2 | 8.1 |
| Anti-IgM Stimulated | 0 | 85.6 | 78.3 |
| Anti-IgM + this compound | 1 | 62.1 | 55.4 |
| Anti-IgM + this compound | 10 | 25.8 | 21.9 |
| Anti-IgM + this compound | 100 | 8.3 | 10.2 |
Table 2: Induction of Apoptosis by this compound in a B-Cell Lymphoma Line
| This compound Conc. (nM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle) | 92.5 | 4.3 | 3.2 |
| 10 | 85.1 | 10.2 | 4.7 |
| 100 | 65.7 | 25.6 | 8.7 |
| 1000 | 30.2 | 48.9 | 20.9 |
Table 3: Inhibition of BTK Phosphorylation by this compound
| Treatment Condition | This compound Conc. (nM) | pBTK (Y223) MFI | % Inhibition |
| Unstimulated | 0 | 150 | - |
| Anti-IgM Stimulated | 0 | 2500 | 0 |
| Anti-IgM + this compound | 1 | 1875 | 25 |
| Anti-IgM + this compound | 10 | 875 | 65 |
| Anti-IgM + this compound | 100 | 250 | 90 |
Conclusion
The protocols and application notes presented here provide a framework for the comprehensive analysis of this compound's effects on B-cells using flow cytometry. By assessing B-cell activation, apoptosis, and direct target engagement through phospho-flow, researchers can gain valuable insights into the mechanism of action of this potent BTK inhibitor and its potential as a therapeutic agent. Careful experimental design, including appropriate controls and titration of reagents, is crucial for obtaining reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Application Note: Western Blot Protocol for Detecting BTK Phosphorylation Inhibition by BTK-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory effect of BTK-IN-3 on Bruton's tyrosine kinase (BTK) activation in a cellular context using Western blotting. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, and its phosphorylation is a key indicator of its activation.[1] This protocol outlines the stimulation of B-cells to induce BTK phosphorylation, treatment with the BTK inhibitor this compound, and subsequent detection of phosphorylated BTK (pBTK) and total BTK levels by Western blot. The provided methodology is essential for researchers screening and characterizing novel BTK inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling cascade, playing a pivotal role in B-cell development, differentiation, and survival.[1][2] Upon BCR engagement, a signaling cascade is initiated, leading to the recruitment of BTK to the cell membrane and its subsequent phosphorylation at key tyrosine residues, such as Tyr223 and Tyr551, which is essential for its full activation.[1][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][5][6]
BTK inhibitors function by blocking the kinase activity of BTK, thereby preventing its downstream signaling.[5][7] this compound is a novel inhibitor whose efficacy can be quantified by its ability to reduce BTK phosphorylation in response to B-cell activation. This application note provides a robust Western blot protocol to measure the inhibition of BTK phosphorylation by this compound in a B-cell line, such as Ramos cells.
BTK Signaling Pathway
The following diagram illustrates the simplified B-cell receptor signaling pathway, highlighting the central role of BTK and the inhibitory action of this compound. Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation of scaffold proteins and the recruitment of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which ultimately leads to downstream signaling events crucial for B-cell function. BTK inhibitors like this compound block this cascade by preventing BTK's kinase activity.
Caption: BTK signaling pathway and the inhibitory effect of this compound.
Data Presentation
The following table summarizes representative quantitative data for the inhibition of BTK phosphorylation by this compound. The IC50 value represents the concentration of an inhibitor required for 50% inhibition of a biological function.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | pBTK (Tyr223) | Cell-based Western Blot | Ramos | 5.2 |
| Inhibitor A | pBTK (Tyr223) | Cell-based Western Blot | Ramos | 10.8 |
| Inhibitor B | pBTK (Tyr223) | Cell-based Western Blot | Ramos | 2.1 |
Note: The data presented for this compound is representative and should be determined experimentally.
Experimental Workflow
The diagram below outlines the major steps of the experimental protocol for assessing the effect of this compound on BTK phosphorylation.
References
- 1. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. Phosphatidylinositol 3-kinase-γ activates Bruton’s tyrosine kinase in concert with Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Btk Antibody (#3532) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of BTK Inhibitors
These application notes provide detailed protocols and guidance for utilizing high-throughput screening (HTS) assays to identify and characterize inhibitors of Bruton's tyrosine kinase (BTK), a key therapeutic target in oncology and autoimmune diseases.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, differentiation, and signaling.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as in autoimmune disorders like rheumatoid arthritis.[1][5][6] Consequently, BTK has emerged as a significant target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery of novel BTK inhibitors. These assays are designed to be rapid, sensitive, and scalable for screening large compound libraries.[7][8]
BTK Signaling Pathway
BTK is a key mediator in several signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C gamma 2 (PLCγ2). This triggers a cascade of events, including calcium mobilization and the activation of transcription factors such as NF-κB, which are vital for B-cell proliferation, survival, and differentiation.[2][3][9] BTK is also involved in signaling from other receptors, including Toll-like receptors (TLRs), Fc receptors, and chemokine receptors.[3][10][11]
Caption: Simplified BTK Signaling Pathway.
High-Throughput Screening Assays for BTK Inhibitors
A variety of HTS assays are available to measure BTK activity and the potency of potential inhibitors. These can be broadly categorized as biochemical (enzymatic) assays and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified recombinant BTK. These are ideal for primary screening of large compound libraries.
1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[12]
2. Fluorescence-Based Kinase Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method. These assays can be designed in a competitive binding format to identify inhibitors that bind to the inactive form of BTK.[13]
3. Radiometric Kinase Assay
This classic method involves the use of [γ-³³P]-ATP and measures the incorporation of the radiolabeled phosphate into a substrate.[14]
Cell-Based Assays
Cell-based assays measure the effect of inhibitors on BTK activity within a cellular context, providing more physiologically relevant data.
1. Basophil Activation Test
BTK is involved in the signaling pathways that lead to basophil activation. The inhibition of basophil degranulation, which can be measured by quantifying the expression of cell surface markers like CD63 via flow cytometry, serves as a surrogate readout for the potency of BTK inhibitors.[6]
2. B-Cell Proliferation and Viability Assays
These assays assess the impact of BTK inhibitors on the proliferation and survival of B-cell lines that are dependent on BCR signaling.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from HTS assays for known BTK inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Staurosporine | Radiometric | BTK (T474I) | 9.3 | [14] |
| PP2 | Radiometric | BTK (T474I) | 3,000 | [14] |
| AG1478 | Radiometric | BTK (T474I) | 2,500 | [14] |
| EGFR/ErbB Inhibitor | Radiometric | BTK (T474I) | 5.0 | [14] |
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[12][15]
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) peptide substrate
-
ATP
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., BTK-IN-3)
-
384-well plates
Procedure:
-
Prepare the kinase reaction mixture by adding BTK enzyme, substrate, and buffer to the wells of a 384-well plate.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[12]
-
Measure luminescence using a plate reader.
Caption: General HTS Workflow for a Kinase Assay.
Protocol 2: Cell-Based Basophil Activation Assay
This protocol is a generalized procedure based on the principles of flow cytometry-based basophil activation tests.[6]
Materials:
-
Fresh human whole blood or isolated basophils
-
Stimulation buffer
-
Allergen or anti-IgE antibody for stimulation
-
Test compounds (e.g., this compound)
-
Fluorescently labeled antibodies against basophil surface markers (e.g., anti-CD63, anti-CD203c)
-
Lysis buffer
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or isolated basophils with the test compound or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgE).
-
Incubate for a specified time at 37°C.
-
Stain the cells with fluorescently labeled antibodies against basophil activation markers.
-
Lyse red blood cells if using whole blood.
-
Wash and resuspend the cells in buffer.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of activated (e.g., CD63-positive) basophils.
Data Analysis and Interpretation
The data from HTS assays are typically used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each test compound. A lower IC50 value indicates a more potent inhibitor. For primary screens, a Z'-factor is often calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for an HTS assay.
Conclusion
The methodologies described provide a robust framework for the high-throughput screening and characterization of novel BTK inhibitors. The combination of biochemical and cell-based assays is crucial for identifying potent and selective compounds with therapeutic potential for the treatment of B-cell malignancies and autoimmune diseases.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. buhlmannlabs.com [buhlmannlabs.com]
- 7. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
BTK-IN-3 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitor, BTK-IN-3. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent dual inhibitor of both Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3)[1][2][3][4]. The simultaneous inhibition of these two kinases may produce synergistic effects, particularly in the context of autoimmune diseases[1][3][4][5].
Q2: What are the potential off-target effects of this compound?
While a comprehensive public kinase profile for this compound is not available, researchers should be aware of potential off-target effects common to BTK inhibitors. First-generation BTK inhibitors, such as ibrutinib, have been shown to interact with other kinases, leading to off-target effects[6][7][8]. These can include inhibition of other members of the Tec kinase family, as well as kinases from other families like EGFR and CSK[6][7]. Such off-target activities can sometimes lead to unexpected cellular phenotypes or side effects.
Q3: How can I determine if an observed experimental phenotype is due to an off-target effect of this compound?
Distinguishing between on-target and off-target effects is a critical aspect of preclinical research. A multi-pronged approach is recommended:
-
Dose-Response Analysis: A thorough dose-response study can help differentiate between high-potency on-target effects and lower-potency off-target effects.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other BTK and/or JAK3 inhibitors that have different chemical scaffolds can help confirm that the observed phenotype is target-specific.
-
Rescue Experiments: If the unexpected phenotype is due to the inhibition of a specific off-target, it might be possible to "rescue" the effect by activating the downstream signaling of that off-target through alternative means.
-
Target Engagement Assays: Confirming that this compound is engaging with its intended targets (BTK and JAK3) in your experimental system is a crucial first step. The Cellular Thermal Shift Assay (CETSA) is a valuable method for this purpose.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Unexpected cell toxicity at concentrations effective for BTK/JAK3 inhibition. | 1. On-target toxicity in the specific cell line. 2. Off-target inhibition of a critical survival kinase. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct a broad kinase panel screening to identify potential off-target liabilities. 3. Use a structurally unrelated BTK/JAK3 inhibitor to see if the toxicity is recapitulated. |
| Activation of an unforeseen signaling pathway. | 1. Off-target activation of a kinase. 2. Crosstalk between the BTK/JAK3 pathway and other signaling cascades. | 1. Profile this compound against a panel of kinases to identify potential activating interactions. 2. Map the activated pathway using phosphoproteomics or specific pathway reporters. |
| Inconsistent results between different cell types. | 1. Differential expression levels of BTK, JAK3, or potential off-targets. 2. Cell-type-specific signaling networks. | 1. Quantify the protein expression of BTK and JAK3 in the cell lines being used. 2. Perform off-target profiling in the cell line that exhibits the unexpected phenotype. |
Quantitative Data Summary
As specific public data for this compound's broad kinase selectivity is limited, the following table presents a hypothetical kinase selectivity profile to illustrate how such data is typically presented. This data is for representative purposes only and does not reflect the actual performance of this compound.
| Kinase Target | IC50 (nM) | Target Type | Selectivity (Fold vs. BTK) | Selectivity (Fold vs. JAK3) |
| BTK | 5 | On-Target | 1 | - |
| JAK3 | 15 | On-Target | - | 1 |
| JAK1 | 500 | Off-Target | 100 | 33.3 |
| JAK2 | >1000 | Off-Target | >200 | >66.7 |
| EGFR | 850 | Off-Target | 170 | 56.7 |
| CSK | 1200 | Off-Target | 240 | 80 |
| ITK | 75 | Off-Target | 15 | 5 |
| TEC | 90 | Off-target | 18 | 6 |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency. Selectivity is calculated by dividing the off-target IC50 by the on-target IC50.
Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the potency of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound (or other test compound)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-33P]-ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the diluted this compound to the appropriate wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10% phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Wash once with acetone and let the paper air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to its intended targets (BTK and JAK3) in a cellular context[9][10][11][12].
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for BTK and JAK3
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thaw or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against BTK and JAK3.
-
A shift in the thermal stability of BTK and JAK3 in the presence of this compound compared to the DMSO control indicates target engagement.
Visualizations
Caption: Intended signaling pathways inhibited by this compound.
Caption: Potential off-target kinase interactions of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WO2021147952A1 - å§å¶å¹¶å¡å¯ç±»ååç© - Google Patents [patents.google.com]
- 6. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. onclive.com [onclive.com]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Optimizing BTK-IN-3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of BTK-IN-3 in cell culture experiments. Our goal is to help you determine the optimal inhibitor concentration to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store the stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.
Q2: What is a good starting concentration range for my cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. A good starting point is to perform a dose-response experiment. We recommend a broad range-finding assay with concentrations from 1 nM to 10 µM using a serial dilution.[2] Based on these initial results, a more focused dose-response experiment can be designed to accurately determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2]
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation in aqueous media can be a challenge for some kinase inhibitors.[3] Here are several strategies to improve solubility:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[3]
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the diluted compound.[3]
-
Sonication: Briefly sonicate the stock solution before making dilutions to aid dissolution.[3]
-
Media Changes: For long-term experiments, consider more frequent media changes with freshly prepared this compound dilutions, as some compounds can degrade or precipitate over time.[3]
Q4: I am not observing the expected phenotype (e.g., decreased cell viability) despite using a high concentration of this compound. What are the possible causes?
A4: If you do not observe the expected effect, consider the following:
-
Cell Line Specificity: The expression levels and activation status of BTK can vary significantly between cell lines.[3] Confirm that your chosen cell line expresses BTK and has an active B-cell receptor (BCR) signaling pathway.[4][5]
-
On-Target Engagement: Verify that this compound is inhibiting its target in your cells. This can be done by performing a Western blot to check the phosphorylation status of BTK at Tyr223. A reduction in pBTK levels indicates successful target engagement.[6]
-
Compound Stability: Ensure your stock solution has not degraded. Prepare a fresh stock solution from powder and repeat the experiment.[7]
-
Assay Conditions: Standardize your assay conditions, including cell seeding density and drug treatment duration.[7]
Q5: I am observing significant cytotoxicity at concentrations where I don't expect to see on-target effects. Could this be due to off-target activity?
A5: Yes, unexpected phenotypes, especially at high concentrations, can be a primary indicator of off-target activity.[8] While BTK inhibitors are designed for selectivity, they can interact with other kinases.[9][10] For example, the first-generation BTK inhibitor ibrutinib is known to inhibit other kinases like EGFR and ITK, which can lead to off-target effects.[9][10] To investigate this, consider performing a kinome-wide binding assay to identify potential off-target interactions.[8]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| Low Potency / No Effect | 1. Low BTK expression or inactive pathway in the selected cell line. 2. Degraded or inactive compound. 3. Insufficient incubation time. | 1. Confirm BTK expression via Western blot or qPCR. Use a positive control cell line with known BTK activity. 2. Prepare a fresh stock solution of this compound from powder.[7] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2] |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Inaccurate serial dilutions. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. 2. Prepare fresh serial dilutions for each experiment. Mix thoroughly between each dilution step. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected Cytotoxicity | 1. Off-target kinase inhibition.[8] 2. High DMSO concentration. 3. Cell line is highly sensitive. | 1. Compare the IC50 for BTK inhibition (pBTK Western blot) with the IC50 for cell viability. A large discrepancy suggests off-target effects.[8] Consider using a structurally different BTK inhibitor as a control. 2. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Include a vehicle-only control.[3] 3. Perform a dose-response curve with a wider range of lower concentrations. |
| Precipitation in Media | 1. Poor aqueous solubility of this compound.[3] 2. High final concentration of the compound. | 1. Pre-warm media to 37°C before adding the compound. Briefly sonicate the stock solution.[3] 2. If high concentrations are needed, investigate the use of alternative formulation strategies, though this may impact cellular uptake. |
Key Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
This protocol describes how to determine the concentration of this compound that induces 50% inhibition of cell growth.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[2]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (typically 48-72 hours).[2]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[11]
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol confirms on-target engagement by measuring the inhibition of BTK auto-phosphorylation at Tyr223.
Materials:
-
Cell line of interest
-
This compound
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).[3]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3][12]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-pBTK and anti-total-BTK, diluted as per manufacturer's instructions) overnight at 4°C.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.[14]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated BTK signal to the total BTK signal to determine the extent of inhibition.
Protocol 3: Measuring Apoptosis using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis, following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a serial dilution of this compound as described in Protocol 1. Include appropriate positive and negative controls.
-
Equilibration: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.[15]
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[15][16]
-
Incubation: Mix the contents on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[15]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Luminescence is proportional to the amount of caspase activity.[15] Normalize the results to the vehicle-treated control to determine the fold-increase in apoptosis.
Visualizations
BTK Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade showing the central role of BTK.
Troubleshooting Workflow for "No Observed Effect"
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ajmc.com [ajmc.com]
- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. ulab360.com [ulab360.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Preventing BTK-IN-3 degradation in solution
Welcome to the technical support center for BTK-IN-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a stable, covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme. This irreversible binding permanently inactivates the kinase, blocking its downstream signaling pathways that are crucial for B-cell development, activation, and proliferation.[1][2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment. |
| 4°C | Short-term (days to weeks) | Keep desiccated and protected from light. | |
| Stock Solution (in DMSO) | -20°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Short-term (days to weeks) |
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.
Troubleshooting Guide: Preventing this compound Degradation
Covalent inhibitors like this compound possess a reactive "warhead" that, while essential for their mechanism of action, can also make them susceptible to degradation.[3][4] The following guide addresses common issues related to the stability of this compound in solution.
Q4: My experimental results are inconsistent. Could this compound be degrading in my working solution?
Inconsistent results are a common symptom of compound instability. The electrophilic nature of covalent inhibitors makes them prone to react with nucleophiles present in aqueous solutions, leading to a decrease in the effective concentration of the active inhibitor over time.
Q5: What are the potential causes of this compound degradation in my experiments?
Several factors can contribute to the degradation of covalent inhibitors in solution:
| Potential Cause | Description |
| Hydrolysis | The reactive warhead of the inhibitor can react with water, especially at non-neutral pH. |
| Reaction with Media Components | Components in cell culture media, such as amino acids (e.g., cysteine, histidine), vitamins, or serum proteins, can act as nucleophiles and react with the inhibitor. |
| Light Exposure | Prolonged exposure to light can induce photochemical degradation of the compound. |
| Incorrect Storage | Frequent freeze-thaw cycles of stock solutions or improper storage temperatures can accelerate degradation. |
| High Reactivity | The inherent reactivity of the covalent warhead, designed to react with the target protein, can also lead to reactions with other off-target molecules.[5][6] |
Q6: How can I minimize the degradation of this compound in my experimental setup?
To ensure the stability and potency of this compound throughout your experiment, consider the following preventative measures:
| Mitigation Strategy | Detailed Protocol |
| Prepare Fresh Working Solutions | Always prepare fresh dilutions of this compound in your final aqueous buffer or cell culture medium immediately before each experiment. |
| Minimize Incubation Time in Aqueous Solutions | If possible, reduce the pre-incubation time of the compound in the final experimental medium before adding it to cells or the biochemical assay. |
| Use Serum-Free Media for Treatment | If your experimental design allows, treat cells in serum-free or low-serum media to reduce the concentration of nucleophilic proteins that could react with the inhibitor. |
| Protect from Light | Handle the compound and prepare solutions in a low-light environment. Store stock and working solutions in amber vials or tubes wrapped in foil. |
| Proper Aliquoting and Storage | Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or colder. |
| pH Control | Ensure that the pH of your experimental buffer is maintained at a stable and appropriate level, as extremes in pH can accelerate hydrolysis. |
Below is a troubleshooting workflow to help identify and resolve potential degradation issues.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.81 mg of this compound (MW: 480.53 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as per experimental design)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations. Note: Prepare these working solutions immediately before adding them to the cells.
-
The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Gently mix the working solutions by pipetting or brief vortexing before adding to the cell cultures.
-
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.
Caption: BTK signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
BTK-IN-3 toxicity in primary cell cultures
Disclaimer: The following information is based on the well-characterized properties of the broader class of Bruton's tyrosine kinase (BTK) inhibitors. "BTK-IN-3" is a hypothetical designation for a novel BTK inhibitor, and this guide is intended to provide general troubleshooting and support for researchers working with such compounds in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected toxicity with this compound in our primary B-cell cultures compared to the reported IC50 value. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Cell Health and Density: Primary cells are more sensitive to culture conditions than cell lines. Ensure your cells are healthy and in the logarithmic growth phase. Both overly confluent and sparse cultures can lead to variable results.[1]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your specific primary cells.[1]
-
On-Target Toxicity: While BTK is crucial for B-cell signaling, its continuous inhibition can lead to apoptosis.[2][3] The observed toxicity might be a direct result of potent on-target BTK inhibition.
-
Off-Target Effects: BTK inhibitors can have off-target effects on other kinases, which may contribute to cytotoxicity.[4][5][6] First-generation inhibitors, for example, are known to inhibit other kinases like EGFR, ITK, and TEC.[4]
Q2: How can we differentiate between on-target and off-target toxicity of this compound?
A2: Differentiating on-target from off-target effects is crucial. Consider the following approaches:
-
Rescue Experiments: If the toxicity is on-target, downstream activation of the B-cell receptor (BCR) pathway might partially rescue the cells.
-
Control Cell Lines: Use cell lines that do not express BTK or express a mutant, drug-resistant form of BTK. If this compound is still toxic to these cells, off-target effects are likely.
-
Kinase Profiling: A broader kinase profiling assay can identify other kinases that this compound may be inhibiting. Some first-generation BTK inhibitors are known to have a broad selectivity profile, hitting targets like EGFR, JAK3, and Her2.[5]
-
Comparison with Other BTK Inhibitors: Compare the effects of this compound with a highly selective BTK inhibitor (like a second-generation inhibitor) and a less selective one.[7][8] If the toxicity profile of this compound resembles that of a less selective inhibitor, off-target effects are a strong possibility.
Q3: We are seeing significant toxicity in non-B primary cells (e.g., T-cells, myeloid cells) in our mixed lymphocyte reaction. Is this expected?
A3: Yes, this is possible. BTK is also expressed in myeloid cells (macrophages, neutrophils) and mast cells, where it plays a role in signaling pathways like the Fc-gamma receptor (FCγR) pathway.[2][9][10] Inhibition of BTK in these cells can alter their function and viability.[10] Additionally, off-target inhibition of kinases like ITK and TEC can affect T-cell function.[4][6]
Q4: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?
A4: Inconsistent results are a common challenge in primary cell culture experiments. To improve reproducibility:
-
Standardize Cell Handling: Use consistent protocols for primary cell isolation, seeding density, and culture conditions.
-
Prepare Fresh Drug Dilutions: Always prepare fresh serial dilutions of this compound for each experiment to avoid degradation or precipitation.[1]
-
Consistent Incubation Time: Use a fixed incubation time for drug treatment across all experiments (e.g., 48 or 72 hours).[1]
-
Monitor Reagent Quality: Ensure all reagents, including cell culture media and viability assay kits, are within their expiry dates and stored correctly.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpectedly High Cytotoxicity
This guide provides a step-by-step approach to diagnosing and mitigating high levels of cell death in your primary cell cultures treated with this compound.
Step 1: Verify Experimental Parameters
-
Confirm Drug Concentration: Double-check your calculations for the final concentration of this compound in the culture wells.
-
Assess Solvent Toxicity: Run a solvent control with the highest concentration of the vehicle (e.g., DMSO) used in your experiment to ensure it is not the source of the toxicity.[1]
-
Check Culture Conditions: Ensure optimal culture conditions (pH, CO2, temperature, humidity) for your primary cells.
Step 2: Evaluate Cell Health
-
Microscopic Examination: Visually inspect the cells for signs of stress or contamination before and after treatment.
-
Viability of Untreated Controls: Ensure that your untreated control cells have high viability (>90%) throughout the experiment.
Step 3: Investigate the Nature of Cell Death
-
Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) assay to determine if the cell death is primarily apoptotic (programmed) or necrotic (cell injury). On-target BTK inhibition is expected to induce apoptosis.[2]
Step 4: Consider Off-Target Effects
-
Literature Review: Research the known off-target effects of similar BTK inhibitors. For example, ibrutinib's off-target effects can lead to cardiotoxicity and skin toxicities.[7][11]
-
Use Control Inhibitors: Compare the cytotoxic profile of this compound to that of a highly selective BTK inhibitor.
Quantitative Data
Table 1: Comparative IC50 Values of Different Classes of BTK Inhibitors
| Inhibitor Class | Example Inhibitor | Target | Typical IC50 Range (nM) | Key Characteristics |
| First-Generation | Ibrutinib | BTK (covalent) | 0.5 - 5 | Potent but with known off-target effects on EGFR, ITK, TEC.[4][5] |
| Second-Generation | Acalabrutinib | BTK (covalent) | 3 - 10 | More selective for BTK with fewer off-target effects compared to ibrutinib.[5][8] |
| Second-Generation | Zanubrutinib | BTK (covalent) | <1 - 2 | Designed for high BTK occupancy and greater selectivity than ibrutinib.[4][5] |
| Reversible, Non-covalent | Pirtobrutinib | BTK (non-covalent) | 1 - 5 | Effective against some BTK resistance mutations.[12] |
Note: IC50 values can vary significantly depending on the cell type and assay conditions.
Table 2: Common Toxicities Associated with BTK Inhibitors (from clinical data, may indicate potential in vitro effects)
| Toxicity | Associated Inhibitor(s) | Potential In Vitro Observation |
| Neutropenia | Acalabrutinib, Ibrutinib, Zanubrutinib | Decreased viability of myeloid precursor cells.[13] |
| Bleeding | Ibrutinib | Effects on platelet aggregation assays.[4][6] |
| Atrial Fibrillation | Ibrutinib | Potential cardiotoxicity in primary cardiomyocyte cultures.[4][11] |
| Diarrhea | Ibrutinib, Acalabrutinib | Effects on intestinal epithelial cell viability or function.[4] |
| Rash | Ibrutinib | Cytotoxicity in primary keratinocytes.[5] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-optimized density and allow them to adhere or stabilize for 24 hours.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x solvent control.
-
Treatment: Remove half of the medium from the wells and add an equal volume of the 2x drug or solvent preparations to achieve the final desired concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard culture conditions.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells.
Protocol 2: Apoptosis Detection with Annexin V/PI Staining
-
Cell Culture and Treatment: Culture primary cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ajmc.com [ajmc.com]
- 8. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Bruton Tyrosine Kinase Inhibition Decreases Inflammation and Differentially Impacts Phagocytosis and Cellular Metabolism in Mouse- and Human-derived Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
Technical Support Center: Overcoming Resistance to BTK-IN-3 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to BTK inhibitors like this compound?
A1: Acquired resistance to BTK inhibitors primarily occurs through two main avenues: on-target mutations and activation of bypass signaling pathways.[1][2][3]
-
On-Target Mutations: Genetic mutations in the BTK protein can prevent the inhibitor from binding effectively. For covalent inhibitors that bind to the Cysteine 481 residue, a common mutation is the C481S substitution, which disrupts the covalent bond essential for irreversible inhibition.[4] Newer, non-covalent BTK inhibitors can also face resistance through different mutations in the BTK kinase domain, such as at residues Threonine 474 and Leucine 528.
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain their growth and survival, even when BTK is effectively inhibited.[5][6] Common bypass pathways include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades.[7][8][9] Additionally, gain-of-function mutations in downstream signaling molecules like Phospholipase C gamma 2 (PLCγ2) can also confer resistance by enabling B-cell receptor (BCR) pathway activation independently of BTK.[4][10]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I determine the mechanism of resistance?
A2: To investigate the mechanism of resistance, a multi-step approach is recommended. This involves both functional assays and molecular biology techniques.
-
Confirm Resistance: First, confirm the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and comparing it to the parental, sensitive cell line using a cell viability assay (e.g., MTT or MTS).[4] A significant increase in the IC50 value is indicative of resistance.
-
Sequence Analysis: Perform Sanger or next-generation sequencing (NGS) of the BTK and PLCG2 genes in the resistant and parental cell lines.[4] This will identify known resistance mutations.
-
Pathway Analysis: Use techniques like Western blotting or phospho-flow cytometry to assess the activation status of key proteins in bypass signaling pathways (e.g., phosphorylated Akt, ERK, NF-κB). Compare the protein expression and phosphorylation levels between the resistant and parental lines, both with and without this compound treatment.
Q3: What are the next-generation strategies to overcome resistance to BTK inhibitors?
A3: Several innovative strategies are being explored to combat BTK inhibitor resistance:
-
Non-covalent BTK Inhibitors: These inhibitors, such as pirtobrutinib, are designed to bind to BTK reversibly and do not depend on the C481 residue for their activity. This makes them effective against cancers with the C481S mutation.[11]
-
BTK Proteolysis-Targeting Chimeras (PROTACs): BTK PROTACs are bifunctional molecules that induce the degradation of the entire BTK protein, rather than just inhibiting its kinase activity.[3] This approach can be effective against both wild-type and mutated BTK and may overcome resistance mediated by kinase-dead scaffolding functions of BTK.[12][13][14]
-
Combination Therapies: Combining BTK inhibitors with drugs that target bypass signaling pathways (e.g., PI3K inhibitors, BCL-2 inhibitors like venetoclax) is a promising strategy to prevent and overcome resistance.[1][15]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell density to ensure cells are in the logarithmic growth phase during drug treatment. Overly confluent or sparse cells can lead to variable results.[4] |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.[4] |
| Incubation Time | Maintain a consistent incubation time with the drug across all experiments (e.g., 48 or 72 hours).[4] |
| Cell Line Contamination | Regularly check for microbial or mycoplasma contamination, which can significantly affect cell health and drug response.[4] |
Problem 2: No evidence of BTK or PLCγ2 mutations in a confirmed resistant cell line.
| Potential Cause | Troubleshooting Steps |
| Bypass Pathway Activation | Investigate the activation of alternative signaling pathways such as PI3K/Akt/mTOR and MAPK using Western blotting for key phosphorylated proteins (p-Akt, p-ERK).[7] |
| Epigenetic Modifications | Resistance can be driven by epigenetic changes that alter gene expression to circumvent the BTK blockade.[16] Consider performing RNA sequencing to identify differentially expressed genes. |
| Drug Efflux Pumps | Overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug efflux and reduced intracellular concentration of the inhibitor. Evaluate the expression of common drug transporters like MDR1 (ABCB1). |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., BTK, PLCγ2, Akt, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: Primary mechanisms of resistance to BTK inhibitors.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BTK inhibitors resistance in B cell malignancies: Mechanisms and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms and treatment strategies of BTK inhibitors in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Means and Challenges in the Targeting of BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. cllsociety.org [cllsociety.org]
- 15. bloodcancerunited.org [bloodcancerunited.org]
- 16. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving BTK-IN-3 bioavailability for in vivo studies
Welcome to the technical support center for BTK-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo studies by providing troubleshooting guidance and answers to frequently asked questions related to the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a critical parameter for in vivo studies?
A1: this compound is a novel, potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[1][3] Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For in vivo studies, adequate bioavailability is essential to ensure that this compound reaches its target tissue at a concentration sufficient to elicit a therapeutic effect. Low bioavailability can lead to high inter-individual variability in drug exposure and potentially inconclusive or misleading study results.[4]
Q2: What are the common challenges that can lead to poor in vivo bioavailability of BTK inhibitors like this compound?
A2: Several factors can contribute to the poor oral bioavailability of small molecule kinase inhibitors:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic, leading to poor dissolution in the gastrointestinal tract.
-
High First-Pass Metabolism: Significant metabolism in the gut wall and liver, often mediated by cytochrome P450 enzymes (e.g., CYP3A4), can reduce the amount of active drug reaching systemic circulation.[4][5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, limiting absorption.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach can also reduce bioavailability.
Q3: Are there alternative routes of administration to consider if oral bioavailability of this compound is too low?
A3: Yes, if oral bioavailability proves to be a significant hurdle, alternative administration routes can be explored to achieve adequate systemic exposure for preclinical in vivo studies.[6] Common alternatives include:
-
Intravenous (IV) injection: This route ensures 100% bioavailability and provides a rapid onset of action.[6] It is often used to determine the intrinsic pharmacokinetic properties of a compound, such as clearance and volume of distribution.
-
Intraperitoneal (IP) injection: Frequently used in rodent studies, IP administration offers a large surface area for absorption and is relatively easy to perform. However, absorption can be variable.[6]
-
Subcutaneous (SC) injection: This route can provide a slower, more sustained release of the compound, which may be desirable for maintaining steady-state concentrations over a longer period.[6]
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential solutions to common issues encountered when working with this compound in vivo.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animals after oral gavage. | Poor aqueous solubility leading to inconsistent dissolution and absorption. | 1. Formulation Optimization: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., in oil, self-emulsifying drug delivery system - SEDDS). 2. Particle Size Reduction: Micronization or nanocrystal formulation can increase the surface area for dissolution. |
| Low Cmax and AUC after oral administration despite good in vitro potency. | High first-pass metabolism in the liver and/or gut wall. | 1. Co-administration with a CYP3A4 Inhibitor: In preclinical models, co-dosing with a CYP3A4 inhibitor like ritonavir or cobicistat can be investigated to reduce metabolic clearance.[5] Note: This is an experimental approach and requires careful dose adjustments. 2. Structural Modification: If feasible in the discovery phase, medicinal chemistry efforts can be directed to design analogs with reduced susceptibility to metabolism. |
| Inconsistent results in efficacy studies, even with optimized formulation. | Efflux by P-glycoprotein (P-gp) transporters in the intestine. | 1. Co-administration with a P-gp Inhibitor: Preclinical investigation with a P-gp inhibitor can help determine the impact of efflux on absorption. 2. Evaluate Alternative Administration Routes: Consider intraperitoneal or intravenous administration to bypass intestinal absorption barriers for proof-of-concept studies.[6] |
Data Presentation
The following tables present hypothetical pharmacokinetic data for this compound in different formulations and routes of administration in a mouse model.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Suspension in 0.5% Methylcellulose | 150 ± 35 | 2.0 | 750 ± 180 | 5 |
| Solution in 20% Solutol HS 15 | 450 ± 90 | 1.5 | 2250 ± 450 | 15 |
| Lipid-Based Formulation (SEDDS) | 900 ± 150 | 1.0 | 5250 ± 800 | 35 |
Table 2: Pharmacokinetic Parameters of this compound Following a Single 2 mg/kg Dose via Different Routes of Administration.
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng·h/mL) |
| Intravenous (IV) | 1800 ± 250 | 0.08 | 1500 ± 200 |
| Intraperitoneal (IP) | 1200 ± 300 | 0.5 | 1350 ± 280 |
| Subcutaneous (SC) | 600 ± 120 | 1.0 | 1200 ± 250 |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Blood Sampling: Approximately 50 µL of blood is collected from the saphenous vein at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key PK parameters including Cmax, Tmax, and AUC.
Protocol 2: Formulation Preparation
-
Suspension: this compound is suspended in an aqueous vehicle containing 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80. The suspension is sonicated for 15 minutes before administration.
-
Solution: this compound is dissolved in a vehicle containing 20% (w/v) Solutol HS 15 in water. The solution is stirred until clear.
-
Self-Emulsifying Drug Delivery System (SEDDS): A representative SEDDS formulation consists of Labrasol (30%), Cremophor EL (30%), and Capryol 90 (40%). This compound is dissolved in this mixture with gentle heating and stirring.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
Caption: A logical troubleshooting workflow for addressing poor bioavailability.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
BTK-IN-3 Technical Support Center: Navigating Experimental Variability and Reproducibility
This technical support hub is designed for researchers, scientists, and drug development professionals utilizing the novel Bruton's tyrosine kinase (BTK) inhibitor, BTK-IN-3. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based experiments, ensuring greater reproducibility and accuracy in your results.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound for optimal stability?
A: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For long-term preservation of its activity, stock solutions should be stored at -20°C.[1] If you plan to use the solution within a few days to a week, storage at 0-4°C is adequate.[1] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I'm observing significant variability between replicate wells in my kinase assay. What are the likely causes?
A: High variability is a common issue that can obscure the true inhibitory effect of this compound. Key factors to investigate include:
-
Pipetting Inaccuracy: Ensure that all pipettes are properly calibrated. When working with viscous solutions, employing the reverse pipetting technique can improve accuracy.
-
Inadequate Mixing: After adding reagents, especially the enzyme and inhibitor, ensure they are mixed gently but thoroughly without introducing air bubbles.
-
Plate Edge Effects: The outer wells of microplates are more susceptible to evaporation, which can concentrate reagents and alter results. It is recommended to either avoid using these wells or fill them with a buffer or sterile water to create a humidity barrier.
-
Temperature Gradients: Uneven temperature across the assay plate during incubation can lead to inconsistent reaction rates. Avoid placing plates on surfaces that are not at a uniform room temperature.
Q3: The IC50 value I'm obtaining for this compound is higher than anticipated. What could be the reason?
A: A higher-than-expected IC50 value can be attributed to several factors related to assay conditions:
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High ATP Concentration: If this compound is an ATP-competitive inhibitor, its apparent potency will decrease as the concentration of ATP increases. It is recommended to perform the assay with an ATP concentration that is close to the Michaelis-Menten constant (Km) for BTK.
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Incorrect Buffer Composition: The pH, ionic strength, and the presence of additives such as Bovine Serum Albumin (BSA) can significantly impact both enzyme activity and inhibitor binding.[2] Verify that the buffer conditions are optimal for your specific BTK enzyme.
-
Compound Degradation: The potency of this compound can be compromised by improper storage or repeated freeze-thaw cycles. Always use a fresh aliquot for critical experiments.
Q4: How can I confirm if this compound is an ATP-competitive inhibitor?
A: To determine the mechanism of action, you can perform the kinase assay with varying concentrations of both this compound and ATP. If the inhibitor is ATP-competitive, you will observe a rightward shift in the IC50 curve as the ATP concentration is increased. This indicates that higher concentrations of the inhibitor are required to achieve the same level of inhibition in the presence of more ATP.
Q5: My cell-based assays are showing potential off-target effects. How should I address this?
A: Off-target activity is a known characteristic of many kinase inhibitors, including first-generation BTK inhibitors which have been shown to affect other kinases like EGFR and Tec family members.[3][4] To investigate and mitigate these effects:
-
Perform a Kinome Scan: Profiling this compound against a broad panel of kinases is the most definitive way to identify potential off-target interactions.
-
Titrate the Compound: Use the lowest effective concentration of this compound in your cellular assays to minimize the engagement of less sensitive, off-target kinases.
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Consult Selectivity Data: Review any available data on the selectivity profile of this compound to understand its activity against other kinases.
Troubleshooting Guide for Inconsistent Results
This guide provides a systematic approach to troubleshooting common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| High Background in Luminescence Assay | Contaminated reagents or intrinsic ATPase activity in the enzyme preparation. | Run a "no enzyme" control to check for reagent contamination. Verify the purity of the recombinant BTK enzyme. |
| Low Signal or No Enzyme Activity | Inactive enzyme, incorrect buffer conditions, or degraded ATP. | Confirm the activity of the BTK enzyme using a known control inhibitor. Double-check the composition and pH of the kinase assay buffer. Prepare a fresh stock of ATP. |
| Compound Precipitation in Assay Buffer | Poor solubility of this compound at the tested concentration. | Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤1%) while minimizing any inhibitory effects of the solvent itself. |
| Batch-to-Batch Variability | Differences in the purity or formulation of this compound. | Always request a certificate of analysis for each new batch to confirm purity and consistency. If possible, perform in-house analytical validation. |
Experimental Protocols & Data
Standard Protocol: In Vitro BTK Kinase Assay (Luminescence-Based)
This protocol outlines a typical procedure for determining the potency (IC50) of this compound using a luminescence-based format like the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ and Kinase Detection Reagents
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Create a serial dilution of this compound in DMSO. Subsequently, dilute these solutions in Kinase Assay Buffer to the desired final assay concentrations, ensuring the final DMSO concentration does not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or a vehicle control to the appropriate wells.
-
Add 2.5 µL of a 2X solution of BTK enzyme.
-
Add 5 µL of a 2X mixture of the substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for an additional 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal with a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the results to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following tables provide representative data to illustrate the expected performance and characteristics of a novel BTK inhibitor.
Table 1: Illustrative Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| BTK | 4.8 |
| ITK | 175 |
| TEC | 92 |
| EGFR | >10,000 |
| SRC | 3,100 |
| LYN | 2,200 |
Table 2: Effect of ATP Concentration on this compound IC50
| ATP Concentration | This compound IC50 (nM) |
| 10 µM | 4.8 |
| 100 µM | 52.1 |
| 1 mM | 489.6 |
Visualizations of Pathways and Workflows
References
Technical Support Center: BTK-IN-3 Imaging Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BTK-IN-3 in their imaging studies. The aim is to help minimize artifacts and ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation.[1][2] It is used in research to study cancer and other diseases where BTK signaling is implicated.[3] |
| Which imaging modalities are typically used with BTK inhibitors? | Positron Emission Tomography (PET) is a key modality for in vivo assessment of BTK inhibitors, allowing for the evaluation of target engagement and expression.[4] Magnetic Resonance Imaging (MRI) has also been used in clinical trials to monitor the effects of BTK inhibitors on lesions.[1] |
| What are the common off-target effects of BTK inhibitors? | Off-target inhibition can include effects on other kinases such as interleukin-2 inducible T-cell kinase (ITK), tyrosine-protein kinase (TEC), and endothelial growth factor receptor (EGFR).[1][2] These can lead to side effects like bleeding or diarrhea.[1][5] |
| Can this compound be used in both in vitro and in vivo experiments? | Yes, BTK inhibitors like this compound are utilized in both cellular assays (in vitro) to measure activity and in animal models (in vivo) for efficacy and imaging studies. |
| How can I confirm target engagement of this compound? | Target engagement can be assessed using techniques like PET imaging with a radiolabeled tracer, or through pharmacodynamic assays that measure the inhibition of BTK signaling pathways, such as B-cell receptor signaling.[4][6] Western blotting for phosphorylated BTK can also be used in vitro.[7] |
Troubleshooting Guides
This section addresses specific issues that may arise during imaging experiments with this compound.
Issue 1: High Background Signal or Non-Specific Binding
Question: My images show high background noise, making it difficult to distinguish the specific signal. What could be the cause and how can I fix it?
Answer: High background can stem from several factors, including issues with the imaging agent, animal physiology, or the experimental protocol.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Radiotracer Purity | Ensure the radiolabeled this compound or tracer has high radiochemical purity to minimize signal from unbound isotopes. |
| Incorrect Dose or Concentration | Titrate the concentration of this compound to find the optimal dose that maximizes specific binding while minimizing non-specific uptake. |
| Inadequate Blocking of Off-Targets | If off-target binding is suspected, consider a pre-dosing step with a non-labeled compound that blocks these sites, if known. |
| Poor Clearance of the Agent | Optimize the uptake and clearance times. Allow sufficient time for the unbound agent to clear from circulation and non-target tissues. |
| Animal Physiological State | Ensure animals are properly fasted if the tracer is sensitive to metabolic state. Anesthesia can also affect biodistribution; use a consistent and appropriate anesthetic regimen. |
Issue 2: Image Artifacts Obscuring Data
Question: My images are showing streaks, blurring, or distortions. How can I minimize these imaging artifacts?
Answer: Artifacts in imaging can be patient-based, physics-based, or hardware-based.[8] Understanding the source is key to mitigation.
Common Artifacts & Mitigation Strategies:
| Artifact Type | Description & Cause | Solution |
| Motion Artifacts | Blurring or ghosting caused by patient/animal movement during the scan.[9][10] | Use appropriate anesthesia and animal restraint. Employ faster scanning protocols or motion correction algorithms if available.[9] |
| Beam Hardening | In CT/PET-CT, streaks or dark bands appear between dense objects. This happens when lower-energy X-rays are preferentially absorbed.[9][11] | Utilize scanner-specific beam hardening correction algorithms. If possible, avoid scanning through highly dense materials.[9] |
| Partial Volume Effect | Inaccurate pixel values when an object is smaller than the scanner's resolution, causing an averaging effect with surrounding tissue.[11] | Use the highest resolution scanner available. Apply partial volume correction algorithms during image reconstruction. |
| Scatter Artifacts | Streaks or a hazy appearance due to scattered radiation.[9] | Use anti-scatter grids and software-based scatter correction algorithms. Ensure proper scanner calibration.[9] |
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am observing significant variability between my imaging experiments. What steps can I take to improve reproducibility?
Answer: Consistency in every step of the experimental workflow is critical for reproducible results.
Key Areas for Standardization:
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Animal Handling: Standardize animal age, weight, and strain. Ensure consistent housing conditions and diet.
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Compound Formulation & Administration: Prepare this compound formulations consistently. Use a precise and repeatable method for administration (e.g., tail vein injection, oral gavage).
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Imaging Protocol: Use the exact same imaging parameters for every scan: scanner settings, acquisition time, reconstruction algorithms, and animal positioning.
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Data Analysis: Define regions of interest (ROIs) using a standardized anatomical atlas or method to ensure unbiased analysis across all subjects.
Methodologies and Visualizations
Experimental Workflow for an In Vivo Imaging Study
A typical workflow for an in vivo imaging study involving a BTK inhibitor is outlined below. Adherence to a standardized protocol is crucial for minimizing variability.
Caption: Standardized workflow for in vivo imaging with this compound.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks downstream signals that are essential for B-cell proliferation and survival.[1]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Troubleshooting Logic for High Background Signal
When encountering high background signal, a systematic approach can help identify and resolve the root cause.
Caption: Decision tree for troubleshooting high background signal.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A covalent BTK ternary complex compatible with targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Imaging Artifacts – 3D and Quantitative Imaging Laboratory [3dqlab.stanford.edu]
- 10. Artifacts in Cardiac Computed Tomographic Images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiologycafe.com [radiologycafe.com]
Technical Support Center: Troubleshooting Unexpected Results with BTK-IN-3 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with BTK-IN-3, a novel Bruton's tyrosine kinase (BTK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] By blocking BTK, this compound disrupts this signaling cascade, leading to decreased B-cell activation and survival.[1] This makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[2][4]
Q2: We are observing significant off-target effects. What are the known off-target kinases for BTK inhibitors?
While this compound is designed for high selectivity, off-target activity is a possibility, especially at higher concentrations. First-generation BTK inhibitors like ibrutinib are known to inhibit other kinases, such as those in the TEC and EGFR families, which can lead to side effects like skin toxicities and cardiotoxicity.[5][6][7] Second-generation inhibitors generally have improved selectivity profiles.[5] If off-target effects are suspected, it is crucial to perform a kinome-wide selectivity profiling assay to identify unintended targets.
Q3: Our cell line has developed resistance to this compound. What are the common mechanisms of resistance?
Acquired resistance to BTK inhibitors is a known phenomenon. The most common mechanism is the emergence of mutations in the BTK protein itself, which can interfere with drug binding.[8] For covalent inhibitors, a frequent mutation is at the Cysteine 481 residue (C481S), preventing the formation of a covalent bond.[3][8] Other mutations in the kinase domain, such as at T474 or L528, can confer resistance to both covalent and non-covalent inhibitors.[3] Additionally, mutations in downstream signaling molecules like PLCγ2 can bypass the need for BTK activation.[8]
Q4: How can we confirm if our cells have a known BTK resistance mutation?
To confirm a suspected resistance mutation, you will need to perform genetic sequencing of the BTK gene in your resistant cell population.
-
Protocol:
-
Isolate genomic DNA from both the parental (sensitive) and the suspected resistant cell lines.
-
Amplify the BTK kinase domain coding region using polymerase chain reaction (PCR).
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
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Compare the sequence from the resistant cells to the parental cells and the reference BTK sequence to identify any mutations.
-
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell density to ensure cells are in the logarithmic growth phase during treatment. Both overly confluent and sparse cultures can lead to variability.[8] |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each step. Use calibrated pipettes. |
| Incubation Time | Maintain a consistent incubation time with the drug across all experiments (e.g., 48 or 72 hours).[8] |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for all comparative experiments. |
| Cell Line Instability | Regularly perform cell line authentication and check for mycoplasma contamination. |
Problem 2: No significant decrease in cell viability despite BTK inhibition.
| Potential Cause | Troubleshooting Steps |
| Cell Line Insensitivity | The cell line may not be dependent on the BCR signaling pathway for survival. Confirm BTK expression and phosphorylation in your cell line via Western blot. |
| Acquired Resistance | If the cells were previously sensitive, they may have developed resistance. See FAQ Q3 and Q4 for guidance on resistance mechanisms and confirmation. |
| Drug Inactivity | Ensure the this compound compound has not degraded. Store it according to the manufacturer's instructions and consider testing a fresh batch. |
| Assay Interference | The compound may interfere with the viability assay readout (e.g., autofluorescence). Run a control with the compound in cell-free media to check for interference. |
Problem 3: Unexpected activation of a downstream signaling pathway.
| Potential Cause | Troubleshooting Steps |
| Paradoxical Pathway Activation | In some contexts, kinase inhibitors can paradoxically activate signaling pathways. This can be due to conformational changes in the target protein or off-target effects.[9] |
| Feedback Loops | Inhibition of BTK may trigger compensatory feedback loops that activate alternative survival pathways. |
| Off-Target Effects | This compound might be inhibiting a negative regulator of the observed activated pathway. Perform a broader analysis of signaling pathways using phospho-protein arrays or similar techniques. |
Data Presentation
Table 1: Comparative IC50 Values of Selected BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) in TMD8 Cells | Key Features |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5 | First-generation, known off-target effects on TEC and EGFR families.[5][6] |
| Acalabrutinib | Covalent, Irreversible | BTK | 3 | Second-generation, more selective than ibrutinib.[3] |
| Zanubrutinib | Covalent, Irreversible | BTK | <1 | Second-generation, designed for high BTK occupancy.[8] |
| Pirtobrutinib | Non-covalent, Reversible | BTK (Wild-type & Mutants) | 2.5 | Effective against C481S resistance mutations.[3][6] |
| This compound (Hypothetical) | TBD | BTK | TBD | Novel inhibitor under investigation. |
Table 2: Common Acquired Resistance Mutations to BTK Inhibitors
| Mutation | Location | Consequence | Affected Inhibitors |
| C481S | BTK Kinase Domain | Prevents covalent bond formation.[8] | Covalent inhibitors (e.g., Ibrutinib, Acalabrutinib) |
| T474I | BTK Kinase Domain | Alters inhibitor binding pocket. | Covalent and non-covalent inhibitors[3] |
| L528W | BTK Kinase Domain | Impairs kinase activity but may confer a scaffolding function.[3][10] | Covalent and non-covalent inhibitors |
| PLCγ2 Mutations | Downstream Effector | Bypasses BTK-dependent signaling.[8] | All BTK inhibitors |
Experimental Protocols
Western Blot for BTK Activity
This protocol allows for the assessment of BTK activity by measuring the phosphorylation of BTK and its downstream target, PLCγ2.
-
Cell Lysis:
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Treat cells with this compound at various concentrations for the desired time.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, and a loading control like GAPDH).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for investigating acquired resistance to this compound.
References
- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of BTK-IN-3 and Ibrutinib in the Treatment of B-Cell Malignancies
A Head-to-Head Look at a Novel Dual BTK/JAK3 Inhibitor and the First-in-Class BTK Inhibitor
In the landscape of targeted therapies for B-cell malignancies, the irreversible Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, has been a transformative agent. However, the emergence of resistance and off-target effects has spurred the development of next-generation inhibitors with improved selectivity and novel mechanisms of action. This guide provides a comparative overview of ibrutinib and BTK-IN-3 , a potent dual inhibitor of both BTK and Janus kinase 3 (JAK3), based on available preclinical data.
This compound, also identified as JAK3/BTK-IN-3, represents a novel therapeutic strategy by simultaneously targeting two distinct signaling pathways implicated in the pathogenesis of B-cell cancers. While comprehensive peer-reviewed data on this compound is limited, this comparison draws from existing literature on potent dual BTK/JAK3 inhibitors of the same chemical class to provide a prospective analysis against the well-established profile of ibrutinib.
Mechanism of Action: A Tale of Two Inhibition Strategies
Ibrutinib functions as a first-in-class, potent, and irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1] This blockade of BTK, a crucial component of the B-cell receptor (BCR) signaling pathway, disrupts downstream signaling cascades that promote B-cell proliferation, survival, and trafficking.[2][]
This compound , on the other hand, is characterized as a potent dual inhibitor of BTK and JAK3.[4][5] This dual-targeting approach is designed to not only inhibit the BCR pathway via BTK but also to block the JAK/STAT signaling pathway, which is another critical avenue for cytokine-mediated survival and proliferation of malignant B-cells. The simultaneous inhibition of these two pathways may offer a synergistic anti-tumor effect and potentially overcome some of the resistance mechanisms observed with single-agent BTK inhibition.[6]
Quantitative Comparison of Inhibitory Potency and Cellular Efficacy
The following tables summarize the available preclinical data for representative potent dual BTK/JAK3 inhibitors from the same chemical class as this compound, compared with ibrutinib. It is important to note that direct head-to-head studies involving the specific compound commercially available as "this compound" are not yet available in peer-reviewed literature. The data for the dual inhibitor is based on a leading compound from a key study on pyrimidine-based dual BTK/JAK3 inhibitors.[6]
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| Ibrutinib | BTK | 0.5 |
| Representative Dual BTK/JAK3 Inhibitor (Compound 7m from Ge et al.) [6] | BTK | < 1 |
| JAK3 | < 1 |
Table 2: In Vitro Anti-proliferative Activity in B-Cell Lymphoma Cell Lines (IC50)
| Compound | Ramos (Burkitt's Lymphoma) | Raji (Burkitt's Lymphoma) | Namalwa (Burkitt's Lymphoma) |
| Ibrutinib | > 10 µM | > 10 µM | > 10 µM |
| Representative Dual BTK/JAK3 Inhibitor (Compound 7e from Ge et al.) [6] | < 10 µM | < 10 µM | < 10 µM |
Note: The study by Ge et al. indicated that their dual inhibitors exhibited enhanced activity in blocking the proliferation of B-cell lymphoma cells compared to ibrutinib, with specific compounds showing IC50 values lower than 10 µM where ibrutinib was less potent.
Signaling Pathway Inhibition
The differential mechanisms of ibrutinib and a dual BTK/JAK3 inhibitor like this compound are best visualized through their impact on distinct signaling pathways.
Caption: Inhibition of BCR and JAK/STAT pathways by Ibrutinib and this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of BTK and JAK3 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Recombinant human BTK or JAK3 enzyme is incubated with the test compound (e.g., this compound or ibrutinib) at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by scintillation counting, or by using a phosphospecific antibody in an ELISA or fluorescence-based format.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
B-cell lymphoma cell lines (e.g., Ramos, Raji, Namalwa) are seeded in 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of the test compound or vehicle control and incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated cells.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
References
- 1. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. medkoo.com [medkoo.com]
Validating Novel BTK Inhibitors in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of novel Bruton's tyrosine kinase (BTK) inhibitors using patient-derived xenograft (PDX) models. While specific data for a compound designated "BTK-IN-3" is not publicly available, this document outlines the established methodologies and comparative data for well-characterized BTK inhibitors, offering a blueprint for the preclinical assessment of new therapeutic candidates.
Introduction to BTK and Its Role in Malignancy
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway can lead to the uncontrolled proliferation and survival of B-cells, a hallmark of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] BTK inhibitors function by interfering with this signaling cascade, leading to the death of malignant B-cells.[1] The development of potent and selective BTK inhibitors is, therefore, a key area of focus in oncology drug development.
The BTK Signaling Pathway
The BCR signaling cascade is a complex process involving multiple downstream effectors. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK.[3] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream pathways like NF-κB and MAPK, ultimately promoting cell proliferation and survival.[4][5]
Caption: Simplified BTK signaling pathway in B-cells.
Comparative Efficacy of BTK Inhibitors in PDX Models
Patient-derived xenografts, where tumor tissue from a patient is implanted into an immunodeficient mouse, are powerful preclinical models.[6][7] They have been shown to retain the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes than traditional cell line-derived xenografts.[8] Several studies have utilized PDX models to evaluate the efficacy of BTK inhibitors.
| BTK Inhibitor | Cancer Type | PDX Model | Key Findings | Reference |
| Ibrutinib | Diffuse Large B-cell Lymphoma (DLBCL) | De novo and EBV-transformed B lymphoma PDX | CD79B activating mutation is a predictive biomarker for response. | [9] |
| Acalabrutinib | Chronic Lymphocytic Leukemia (CLL) | Patient-derived xenograft (PBMC transfer) | Significantly decreased CLL cells in peripheral blood and spleen. | [10] |
| Acalabrutinib + ACP-319 (PI3Kδ inhibitor) | Chronic Lymphocytic Leukemia (CLL) | Murine models of CLL | Combination therapy significantly improved survival over single-agent treatment. | [10] |
| Zanubrutinib | Not Specified in Provided Abstracts | Not Specified in Provided Abstracts | Generally better toxicity profile compared to Ibrutinib. | [11] |
Experimental Protocol: Validation of a Novel BTK Inhibitor in a PDX Model
This section outlines a generalized protocol for assessing the in vivo efficacy of a novel BTK inhibitor.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue is obtained from consenting patients.
-
The tissue is surgically implanted into immunocompromised mice (e.g., NOD/SCID).
-
Once tumors reach a specified volume (e.g., 150-200 mm³), they are harvested and can be passaged to subsequent cohorts of mice for expansion.
2. Treatment Cohort Allocation:
-
Mice bearing established PDX tumors are randomized into treatment and control groups.
-
Typical groups include: Vehicle control, novel BTK inhibitor, and a positive control (e.g., Ibrutinib).
3. Drug Administration:
-
The novel BTK inhibitor is administered according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Dosage levels should be informed by prior pharmacokinetic and tolerability studies.
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated.
5. Pharmacodynamic and Biomarker Analysis:
-
Tumor and plasma samples can be collected at various time points to assess drug concentration and target engagement.
-
Immunohistochemistry (IHC) or Western blotting can be used to measure the phosphorylation status of BTK and downstream targets like PLCγ2 in tumor tissue.
Caption: Experimental workflow for BTK inhibitor validation in PDX models.
Conclusion
The use of patient-derived xenografts provides a robust platform for the preclinical evaluation of novel BTK inhibitors. By comparing the efficacy of a new agent against established inhibitors and a vehicle control, researchers can gain valuable insights into its potential clinical utility. Detailed pharmacodynamic and biomarker analyses are crucial for understanding the mechanism of action and identifying patient populations most likely to respond to treatment. This comprehensive approach is essential for advancing promising new cancer therapies from the laboratory to the clinic.
References
- 1. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crownbio.com [crownbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL | VJHemOnc [vjhemonc.com]
Unraveling the BTK Inhibitor Landscape: A Comparative Analysis of Acalabrutinib and the Ibrutinib Metabolite, BTK-IN-3
For researchers, scientists, and drug development professionals, a clear understanding of the comparative efficacy and selectivity of Bruton's tyrosine kinase (BTK) inhibitors is paramount. This guide provides a detailed head-to-head comparison of the second-generation BTK inhibitor, acalabrutinib, and BTK-IN-3, a metabolite of the first-generation inhibitor, ibrutinib.
Initial inquiries into a direct comparison between acalabrutinib and a compound referred to as "this compound" have revealed that this compound is not a distinct therapeutic agent but rather the dihydrodiol metabolite of ibrutinib, also known as PCI-45227.[1][2][3] This metabolite exhibits significantly reduced activity, with approximately 15 times lower inhibitory potency against BTK compared to its parent compound, ibrutinib.[2]
Given this clarification, a direct "product versus alternative" comparison between a highly potent, selective, and clinically approved drug like acalabrutinib and a significantly less active metabolite would not be a meaningful exercise for drug development professionals. Instead, this guide will provide a comprehensive overview of acalabrutinib and, for a more relevant comparison, will contrast its performance with the first-generation BTK inhibitor, ibrutinib, the parent compound of this compound.
Mechanism of Action: Covalent Inhibition of BTK
Both acalabrutinib and ibrutinib are irreversible inhibitors of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] This pathway is essential for the proliferation, survival, and differentiation of B-cells. In various B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.
Acalabrutinib and ibrutinib form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[5] By blocking BTK, these inhibitors effectively shut down the downstream signaling cascade, ultimately inducing apoptosis (programmed cell death) in malignant B-cells.[5]
Comparative Performance Data: Acalabrutinib vs. Ibrutinib
The key distinction between acalabrutinib and ibrutinib lies in their selectivity. Acalabrutinib was designed to be more selective for BTK, with the aim of reducing off-target effects observed with ibrutinib.
| Parameter | Acalabrutinib | Ibrutinib | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [4][5] |
| Binding | Covalent, Irreversible (Cys481) | Covalent, Irreversible (Cys481) | [5] |
| BTK IC₅₀ | ~3-5 nM | ~0.5 nM | [6] |
| Off-Target Kinases Inhibited | Minimal | TEC, ITK, EGFR, SRC family kinases | [6][7] |
Head-to-Head Clinical Trial Data
Direct comparative studies have been conducted to evaluate the efficacy and safety of acalabrutinib versus ibrutinib. The ELEVATE-RR phase 3 trial directly compared the two inhibitors in patients with previously treated chronic lymphocytic leukemia (CLL).
| Endpoint | Acalabrutinib | Ibrutinib | Outcome | Reference |
| Progression-Free Survival (PFS) | Non-inferior | - | Acalabrutinib was non-inferior to ibrutinib in terms of PFS. | [8][9] |
| Atrial Fibrillation (All Grades) | Significantly Lower Incidence | Higher Incidence | Acalabrutinib demonstrated a statistically significant lower incidence of atrial fibrillation. | [8][9] |
| Hypertension | Lower Incidence | Higher Incidence | Acalabrutinib was associated with a lower incidence of hypertension. | [9] |
| Headache | Higher Incidence | Lower Incidence | Acalabrutinib was associated with a higher incidence of headache. | [9] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical Potency)
To determine the half-maximal inhibitory concentration (IC₅₀) for BTK, a common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Recombinant human BTK enzyme is incubated with a serial dilution of the test compound (acalabrutinib or ibrutinib) in a microplate.
-
A biotinylated peptide substrate and adenosine triphosphate (ATP) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped by the addition of ethylenediaminetetraacetic acid (EDTA).
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
The plate is read on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
The effect of BTK inhibitors on the proliferation of B-cell lymphoma cell lines can be assessed using a variety of methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Methodology:
-
B-cell lymphoma cells (e.g., TMD8, REC-1) are seeded in a 96-well plate.
-
The cells are treated with a range of concentrations of the BTK inhibitor.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
Luminescence is measured using a plate reader.
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (EC₅₀) is determined.
Pharmacokinetics and Metabolism
Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[4] One of its metabolic pathways involves epoxidation followed by hydrolysis to form the dihydrodiol metabolite, this compound (PCI-45227).[7] As mentioned, this metabolite is significantly less active than the parent drug. Acalabrutinib is also metabolized by CYP3A4.
Conclusion
While the initial query focused on a comparison between acalabrutinib and this compound, a deeper investigation reveals a more nuanced picture. This compound is a less active metabolite of ibrutinib, not a standalone therapeutic competitor. The more clinically and scientifically relevant comparison is between the second-generation inhibitor, acalabrutinib, and the first-generation inhibitor, ibrutinib.
Acalabrutinib was developed to improve upon the selectivity of ibrutinib, and clinical data has demonstrated that this improved selectivity translates to a better safety profile, particularly concerning cardiovascular adverse events, while maintaining non-inferior efficacy in treating B-cell malignancies. For researchers in the field, understanding the structure-activity relationships and the metabolic fate of these inhibitors is crucial for the design of future generations of even more effective and safer BTK-targeting therapies.
References
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrodiol ibrutinib | 1654820-87-7 | ERC82087 [biosynth.com]
A Comparative Guide to the Cross-Reactivity Profiles of BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and kinase selectivity of several prominent Bruton's Tyrosine Kinase (BTK) inhibitors. As off-target effects can significantly impact the therapeutic window and safety profile of a drug, understanding the selectivity of these inhibitors is paramount for researchers and clinicians. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Note on "BTK-IN-3": Extensive searches of the scientific literature did not yield specific cross-reactivity data for a compound designated "this compound." Therefore, this guide focuses on a selection of well-characterized and clinically relevant BTK inhibitors: Ibrutinib, Acalabrutinib, Zanubrutinib, Pirtobrutinib, and Remibrutinib .
Comparative Kinase Selectivity
The following table summarizes the binding affinities and off-target profiles of the selected BTK inhibitors. The data is compiled from comprehensive kinase profiling studies. A lower number of off-target hits at a given concentration indicates higher selectivity.
| Inhibitor | Type | BTK Binding Affinity (Kd, nM) | Number of Off-Target Kinases Inhibited (>65% at 1 µM) | Key Off-Targets |
| Ibrutinib | Covalent, Irreversible | 0.5 - 5.0 | 22 | TEC, EGFR, ITK, SRC family |
| Acalabrutinib | Covalent, Irreversible | 3.0 - 9.9 | 4 | Minimal off-target activity |
| Zanubrutinib | Covalent, Irreversible | <1.0 - 3.4 | 6 | Minimal off-target activity |
| Pirtobrutinib | Non-covalent, Reversible | 0.43 | 4 | HER4, BRK |
| Remibrutinib | Covalent, Irreversible | 18 | 1 | High selectivity |
Data compiled from multiple sources. A recent comprehensive study characterized the specificity and potency of 15 BTK inhibitors, providing valuable comparative data[1][2]. Preclinical characterization of pirtobrutinib also highlighted its high selectivity[3][4][5].
Understanding the BTK Signaling Pathway
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. The following diagram illustrates the central role of BTK in this pathway and the point of intervention for BTK inhibitors.
Caption: The B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK.
Experimental Protocols for Kinase Profiling
The cross-reactivity data presented in this guide is typically generated using high-throughput screening platforms. Below are detailed methodologies for two common assays:
KINOMEscan™ Competition Binding Assay
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Experimental Protocol:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
The beads are washed to remove unbound kinase.
-
The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are reported as the percentage of the kinase that is competed off the immobilized ligand by the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase: A purified, tagged (e.g., GST or His-tagged) kinase.
-
Europium-labeled Anti-Tag Antibody: An antibody that specifically recognizes the tag on the kinase and is labeled with a Europium (Eu) chelate (the FRET donor).
-
Alexa Fluor™ 647-labeled Tracer: A fluorescently labeled, ATP-competitive small molecule kinase inhibitor (the FRET acceptor).
-
Test Compound: The inhibitor being evaluated.
-
-
Assay Procedure (in a 384-well plate):
-
Add the test compound at various concentrations.
-
Add a mixture of the kinase and the Eu-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The plate is read on a TR-FRET compatible plate reader, which excites the Europium donor and measures the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated.
-
When the tracer is bound to the kinase-antibody complex, the donor and acceptor are in close proximity, resulting in a high FRET signal.
-
If the test compound competes with the tracer for binding to the kinase, the FRET signal is reduced.
-
IC50 values are determined by plotting the FRET ratio against the concentration of the test compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor using a competition binding assay like KINOMEscan™.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
The selectivity of a BTK inhibitor is a critical determinant of its clinical safety and efficacy. While first-generation inhibitors like ibrutinib have demonstrated significant therapeutic benefit, their broader kinase inhibition profile is associated with off-target side effects. Newer generation inhibitors, such as acalabrutinib, zanubrutinib, pirtobrutinib, and remibrutinib, have been designed for greater selectivity, which generally translates to a more favorable safety profile. This guide provides a framework for understanding and comparing the cross-reactivity of these important therapeutic agents, empowering researchers to make more informed decisions in their drug discovery and development efforts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the therapeutic class of Pirtobrutinib? [synapse.patsnap.com]
Confirming On-Target Effects of BTK Inhibitors with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies and autoimmune disorders. Validating that the therapeutic effects of a novel BTK inhibitor, such as the hypothetical BTK-IN-3, are a direct consequence of its interaction with the intended target is a critical step in preclinical development. This guide provides a comparative framework for confirming the on-target effects of a BTK inhibitor by contrasting its pharmacological activity with the phenotypic changes induced by genetic knockdown of BTK.
Genetic knockdown, achieved through techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a "gold standard" for target validation by specifically reducing the expression of the target protein. A high degree of concordance between the cellular and signaling effects of a BTK inhibitor and BTK genetic knockdown provides strong evidence for on-target activity.
Comparative Analysis of BTK Inhibition: Pharmacological vs. Genetic Approaches
This section presents a comparative summary of the expected outcomes when treating B-cell lymphoma cell lines (e.g., TMD8, Ramos) with a BTK inhibitor versus introducing BTK-specific siRNA. The data presented for the BTK inhibitor are illustrative and representative of typical results observed with potent and specific BTK inhibitors.
Table 1: Comparison of Effects on BTK Signaling Pathway
| Parameter | BTK Inhibitor (e.g., this compound) | BTK siRNA | Negative Control (Scrambled siRNA) | Expected Outcome |
| p-BTK (Tyr223) Levels | Decreased | Decreased | No significant change | Confirms inhibition of BTK activity (inhibitor) or reduction of BTK protein (siRNA). |
| Total BTK Levels | No significant change | Significantly Decreased | No significant change | Differentiates between inhibition of activity and reduction of protein expression. |
| p-PLCγ2 (Tyr759) Levels | Decreased | Decreased | No significant change | Demonstrates blockade of downstream signaling. |
| p-ERK1/2 (Thr202/Tyr204) Levels | Decreased | Decreased | No significant change | Confirms impact on a key downstream pathway. |
Table 2: Comparison of Cellular Phenotypes
| Parameter | BTK Inhibitor (e.g., this compound) | BTK siRNA | Negative Control (Scrambled siRNA) | Expected Outcome |
| Cell Viability (% of Control) | Decreased | Decreased | No significant change | Indicates that BTK is crucial for cell survival. |
| Apoptosis Rate (% Annexin V+) | Increased | Increased | No significant change | Shows that loss of BTK function induces programmed cell death. |
| Proliferation (BrdU Incorporation) | Decreased | Decreased | No significant change | Confirms the role of BTK in cell cycle progression. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments cited in this guide.
BTK Knockdown using siRNA
-
Cell Culture: Culture human B-cell lymphoma cells (e.g., TMD8) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
siRNA Transfection:
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium.
-
On the day of transfection, dilute BTK-specific siRNA or a non-targeting control siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complex for 20 minutes at room temperature.
-
Add the complex to the cells and incubate for 48-72 hours.
-
Harvest the cells for subsequent analysis (Western blot, viability assays).
-
Western Blot Analysis
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223), BTK, p-PLCγ2 (Tyr759), PLCγ2, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound or transfect with BTK siRNA as described above.
-
Assay: After the desired incubation period (e.g., 72 hours), add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Comparison with Alternative BTK Inhibitors
To provide a comprehensive evaluation, it is beneficial to compare the performance of this compound with other established BTK inhibitors.
Table 3: Kinase Inhibitory Profile
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) | Selectivity for BTK |
| This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | [Calculate based on data] |
| Ibrutinib | ~0.5 | ~10 | ~78 | ~5 | Moderate |
| Acalabrutinib | ~5 | >1000 | ~37 | >1000 | High |
| Zanubrutinib | <0.5 | >1000 | ~2 | ~67 | High |
Note: IC50 values can vary depending on the assay conditions.
By systematically comparing the effects of a novel BTK inhibitor with genetic knockdown, researchers can build a robust data package to support the on-target mechanism of action, a critical milestone in the drug development pipeline. This comparative approach not only validates the primary target but also provides insights into the inhibitor's specificity and potential for off-target effects.
Validating BTK-IN-3 as a Chemical Probe for Bruton's Tyrosine Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a chemical probe for Bruton's Tyrosine Kinase (BTK), using the hypothetical probe "BTK-IN-3" as a case study. By objectively comparing its performance with established BTK inhibitors and presenting supporting experimental data, this guide aims to equip researchers with the necessary information to critically evaluate and utilize chemical probes in their studies.
Introduction to BTK and Chemical Probes
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] Chemical probes are small molecules designed to selectively bind to a protein target and modulate its function, serving as invaluable tools for basic research and target validation in drug discovery.[4][5] An ideal chemical probe should exhibit high potency, selectivity, and demonstrate target engagement in a cellular context.
This guide will use the publicly available data for Tirabrutinib (GS-4059/ONO-4059) as a representative example to illustrate the validation process for our hypothetical "this compound". Tirabrutinib is a second-generation, potent, and selective irreversible BTK inhibitor.[6]
Comparative Analysis of BTK Inhibitors
A critical step in validating a new chemical probe is to compare its key performance metrics against well-characterized compounds. The following table summarizes the biochemical potency and cellular activity of Tirabrutinib ("this compound") alongside other notable BTK inhibitors.
| Compound | Type | Biochemical IC50 (nM) | Cellular BTK Occupancy EC50 (nM) |
| Tirabrutinib ("this compound") | Covalent Irreversible | 5.9 (recombinant BTK) | 72 (Ramos B cells), 92 (PBMCs) |
| Ibrutinib | Covalent Irreversible | 0.5 - 9.6 | 10 - 50 |
| Acalabrutinib | Covalent Irreversible | 3 - 5 | 10 - 30 |
Note: Data for Ibrutinib and Acalabrutinib are compiled from various public sources for comparative purposes. The data for Tirabrutinib is from a study on its pharmacodynamic assessment.[6]
Experimental Protocols for Validation
Accurate and reproducible experimental data are the cornerstone of chemical probe validation. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the in vitro potency of a compound by measuring its ability to inhibit the enzymatic activity of purified BTK.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the chemical probe against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., "this compound")
-
Assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In an assay plate, add the BTK enzyme, the substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[8]
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[8]
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular BTK Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to bind to BTK within a living cell.[9][10]
Objective: To determine the half-maximal effective concentration (EC50) for target occupancy in a cellular context.
Materials:
-
HEK293 cells transiently expressing a NanoLuc®-BTK fusion protein
-
NanoBRET™ Tracer
-
Test compound (e.g., "this compound")
-
Opti-MEM® I Reduced Serum Medium
-
Assay plates (e.g., white, 96-well)
-
Luminometer with BRET filters
Procedure:
-
Cell Preparation: Seed the transfected HEK293 cells into the assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters. The BRET signal is generated by the proximity of the NanoLuc®-BTK fusion protein and the tracer.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 for target engagement.
In Vivo Target Occupancy Assay (TR-FRET)
This assay quantifies the percentage of BTK bound by an inhibitor in a biological sample from a treated animal.[6][11]
Objective: To measure the in vivo target engagement of the chemical probe.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes from treated animals
-
Lysis buffer
-
Terbium-conjugated anti-BTK antibody (donor)
-
Biotinylated BTK probe (competes with the inhibitor)
-
Streptavidin-europium (acceptor)
-
TR-FRET microplate reader
Procedure:
-
Sample Preparation: Isolate PBMCs or splenocytes from treated and vehicle control animals and prepare cell lysates.
-
Assay Setup: In a microplate, add the cell lysates.
-
Reagent Addition: Add a mixture of the terbium-labeled anti-BTK antibody and the biotinylated BTK probe. Incubate to allow binding.
-
Acceptor Addition: Add streptavidin-europium, which binds to the biotinylated probe.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal. The signal is proportional to the amount of free BTK (not bound by the inhibitor).
-
Data Analysis: Calculate the percentage of BTK occupancy by comparing the signal from the treated samples to the vehicle control.
Visualizing Key Concepts
To facilitate a deeper understanding, the following diagrams illustrate the BTK signaling pathway, the experimental workflow for chemical probe validation, and a comparison of an ideal versus a real-world chemical probe.
Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for the Validation of a Chemical Probe.
Caption: Comparison of an Ideal Chemical Probe's Properties with this compound.
Conclusion
The validation of a chemical probe is a multi-faceted process that requires rigorous experimental evaluation and objective comparison with existing tools. By following the outlined experimental protocols and utilizing a structured approach to data analysis and visualization, researchers can confidently assess the suitability of a chemical probe like "this compound" for their specific biological questions. This guide provides a foundational framework to aid in the critical appraisal and effective implementation of chemical probes in the study of BTK and other important biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validating Chemical Probes [efmc.info]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Benchmarking BTK-IN-3: A Comparative Guide to Bruton's Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bruton's tyrosine kinase (BTK) inhibitors, offering a benchmark for evaluating emerging compounds such as BTK-IN-3. Due to the limited publicly available performance data for this compound, this document focuses on established standards in the field: Ibrutinib, Acalabrutinib, and Zanubrutinib. The provided data and protocols serve as a framework for the assessment of novel BTK inhibitors.
Quantitative Performance of Standard BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized BTK inhibitors. A lower IC50 value indicates higher potency.
| Inhibitor | Type | BTK IC50 (nM) | Selectivity Profile |
| Ibrutinib | Covalent, Irreversible | 0.5[1][2] | Inhibits other kinases like TEC, EGFR, ITK, etc. |
| Acalabrutinib | Covalent, Irreversible | ~3-5 | More selective than Ibrutinib; minimal off-target activity on EGFR and ITK. |
| Zanubrutinib | Covalent, Irreversible | <1 | Higher selectivity for BTK over other TEC family kinases compared to Ibrutinib. |
| This compound | Potent BTK Inhibitor | No publicly available data | No publicly available data |
Signaling Pathway and Experimental Workflow
To understand the context of BTK inhibition and the methods used to evaluate it, the following diagrams illustrate the BTK signaling pathway and a general experimental workflow for assessing inhibitor potency.
BTK Signaling Pathway
Experimental Workflow for BTK Inhibition Assay
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BTK inhibitors.
In Vitro BTK Kinase Activity Assay (Biochemical Assay)
This protocol is a generalized procedure for determining the IC50 value of a BTK inhibitor.
1. Materials and Reagents:
-
BTK Enzyme: Recombinant human BTK, active.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: BTK inhibitor (e.g., this compound) dissolved in DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Plate: 384-well, low-volume, white, non-binding surface plate.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Assay Plate Preparation: Add 5 nL of the diluted compound solution to the wells of the 384-well plate. For control wells, add 5 nL of DMSO.
-
Enzyme Addition: Add 2 µL of BTK enzyme solution (at a pre-determined optimal concentration) in kinase buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15-60 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP at their final desired concentrations) in kinase buffer to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based BTK Autophosphorylation Assay
This protocol assesses the ability of an inhibitor to block BTK activity within a cellular context.
1. Materials and Reagents:
-
Cell Line: A suitable human B-cell lymphoma cell line (e.g., Ramos).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test Compound: BTK inhibitor dissolved in DMSO.
-
Stimulant: Anti-IgM antibody.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-BTK (Tyr223) and total BTK; appropriate secondary antibodies.
-
Detection System: Western blot or ELISA-based detection system.
2. Procedure:
-
Cell Culture: Culture the B-cell lymphoma cells to the desired density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-IgM antibody for 5-10 minutes to induce BTK autophosphorylation.
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Detection of Phospho-BTK:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-BTK and total BTK.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-BTK.
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the ELISA signal. Normalize the phospho-BTK signal to the total BTK signal. Calculate the percentage of inhibition of BTK autophosphorylation for each compound concentration compared to the stimulated DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The provided data on established BTK inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib set a high bar for potency and selectivity. While this compound is identified as a potent BTK inhibitor, the absence of publicly available quantitative performance data, such as an IC50 value, currently prevents a direct comparison. The experimental protocols detailed in this guide provide a standardized framework for researchers to independently assess the performance of this compound and other novel inhibitors. Such evaluations are critical for the continued development of more effective and safer targeted therapies for B-cell malignancies and other related disorders.
References
Safety Operating Guide
Navigating the Disposal of BTK-IN-3: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling Bruton's tyrosine kinase (BTK) inhibitors like BTK-IN-3 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of laboratory chemical waste and kinase inhibitors provide a comprehensive framework for its proper management. All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by an official safety assessment.
Quantitative Data on Chemical Waste Storage
Proper storage of chemical waste is paramount to preventing accidents and ensuring regulatory compliance. The following table summarizes key quantitative guidelines for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | [1] |
| Maximum Accumulation for Acutely Hazardous Waste (P-list) | 1 quart | [1] |
| Maximum Storage Duration in Satellite Accumulation Area | Up to 12 months (provided volume limits are not exceeded) | [1] |
| Residue in "Empty" Container (non-acutely hazardous) | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers <110 gallons | [2] |
| pH Range for Drain Disposal (for non-hazardous, permissible substances only) | Between 5.5 and 10.5 | [3] |
Experimental Protocols for Disposal
The proper disposal of this compound involves a multi-step process that begins with waste minimization and ends with collection by a certified hazardous waste handler.
Step 1: Waste Minimization
Before beginning any experiment, plan to minimize the amount of this compound waste generated. This can be achieved by:
-
Ordering the smallest necessary quantity of the chemical.[1]
-
Reducing the scale of experiments whenever feasible.[1]
-
Sharing surplus chemicals with other laboratories.[1]
Step 2: Segregation and Collection of this compound Waste
-
Designate a Waste Container: Use a chemically compatible container, preferably plastic, for the collection of solid and liquid this compound waste.[1][2] Ensure the container is in good condition and has a secure lid.
-
Labeling: Immediately label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and any solvents or other chemicals mixed with it.[1][4]
-
Segregation: Do not mix this compound waste with incompatible materials. For instance, keep halogenated and non-halogenated solvent wastes in separate containers.[2]
-
Collection: Collect all materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials from spills, and contaminated labware, in the designated hazardous waste container.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[1]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[1][2]
Step 4: Disposal of "Empty" Containers
Containers that once held this compound must be handled with care. Since the specific hazards of this compound are not detailed without an SDS, it is prudent to treat it as potentially acutely hazardous.
-
Triple Rinsing: An empty container that held an acutely hazardous waste must be triple rinsed with a solvent capable of removing the residue.[5] Each rinse should use a solvent volume equal to about 5% of the container's volume.[5]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[2][5]
-
Container Disposal: After triple rinsing, deface or remove all chemical labels from the container and remove the cap before disposing of it as regular trash.[5]
Step 5: Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHRS) office to schedule a pickup for the hazardous waste.[1] Do not transport hazardous waste to a central storage facility yourself.[5]
Prohibited Disposal Methods
-
Drain Disposal: Hazardous chemicals like this compound must never be poured down the drain.[1][3]
-
Trash Disposal: Do not dispose of this compound or any contaminated materials in the regular trash.[3]
-
Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling BTK-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BTK-IN-3, a potent inhibitor of Bruton's tyrosine kinase (BTK). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active small molecule for research, and a specific Safety Data Sheet (SDS) is not publicly available, a precautionary approach to handling is essential. The following PPE is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat. Consider a disposable gown over the lab coat when handling larger quantities. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood. |
II. Operational Plan: Handling and Experimental Protocols
A. Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and dark place. Refer to the supplier's recommendations for optimal storage temperatures.[1]
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and remaining.
B. Preparation of Stock Solutions
This compound is soluble in DMSO.[1] DMSO is known to facilitate the absorption of substances through the skin; therefore, extreme caution must be exercised.[2]
-
Pre-computation: Calculate the required mass of this compound and the volume of DMSO needed to achieve the desired stock solution concentration.
-
Weighing: Tare a balance in a chemical fume hood. Weigh the required amount of this compound in a suitable container.
-
Dissolution: Add the calculated volume of high-purity DMSO to the container with this compound.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Stock Solution: Store the stock solution at the recommended temperature, protected from light. For short-term storage, 4°C is often suitable, while -20°C is recommended for long-term storage.
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
